Fluprednidene acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,17-19,28,30H,1,5-6,9,11-12H2,2-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFOZIFYUBUHHU-IYQKUMFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-35-2 | |
| Record name | Fluprednidene acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluprednidene acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprednidene acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPREDNIDENE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE65DV564S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluprednidene acetate biological and genomic effects
An In-depth Technical Guide on the Biological and Genomic Effects of Fluprednidene (B108698) Acetate (B1210297)
Introduction
Fluprednidene acetate is a synthetic glucocorticoid corticosteroid used topically for its potent anti-inflammatory and anti-allergic properties.[1][2][3] It is a moderately potent glucocorticoid primarily employed in the treatment of various skin conditions, such as atopic and contact dermatitis.[2][4] Like other corticosteroids, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic events that modulate inflammatory and immune responses.[1][2] This document provides a comprehensive overview of the biological and genomic effects of this compound, intended for researchers, scientists, and professionals in drug development.
Biological and Genomic Effects
The primary mechanism of action for this compound involves its binding to the cytosolic glucocorticoid receptor.[1][2][5] This interaction initiates a series of molecular events that ultimately alter gene expression.
Mechanism of Action:
-
Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[1][2] This binding event causes a conformational change in the GR.
-
Chaperone Dissociation and Dimerization: Upon ligand binding, heat shock proteins (Hsp) associated with the GR are dissociated.[1] The activated GR then dimerizes.[1][5]
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.[1][5]
-
Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5][6]
This process results in two primary genomic effects:
-
Transactivation: The GR dimer directly binds to GREs to increase the transcription of anti-inflammatory genes.[7][8]
-
Transrepression: The activated GR can also inhibit the transcription of pro-inflammatory genes by interfering with other transcription factors, such as NF-κB and AP-1.[1][5][8]
These genomic effects lead to a reduction in the production of various inflammatory mediators, including cytokines (e.g., interleukins, tumor necrosis factor-alpha), prostaglandins, and leukotrienes.[1][2] this compound also suppresses the activity of immune cells like lymphocytes and macrophages and can cause vasoconstriction, which helps reduce redness and swelling.[1][7]
Beyond these genomic effects, which can take hours to manifest, glucocorticoids can also exert rapid non-genomic effects.[5][8] These can be mediated by membrane-bound GR or through interactions with cytoplasmic signaling proteins.[5][9]
Quantitative Data
The following table summarizes key quantitative data related to the interaction of this compound with the glucocorticoid receptor.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 1.2 nM | Dissociation constant for the glucocorticoid receptor, indicating high affinity. | [1] |
| LogP | 2.8 | A measure of lipophilicity, which facilitates cell membrane diffusion. | [1] |
| Prostaglandin E2 (PGE2) Reduction | 85% | Reduction in PGE2 production in keratinocytes. | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of glucocorticoids like this compound are provided below.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand)
This assay is a standard method for determining the binding affinity of a compound to the glucocorticoid receptor.[10] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the GR.[10]
-
Preparation of Receptor Source: A GR-containing cytosol or purified receptor is prepared.[10]
-
Incubation: The GR preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).[10]
-
Separation: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This can be achieved using methods like charcoal-dextran treatment or filtration.[10]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.
Reporter Gene Assay for GR Activation
This assay measures the ability of a compound to activate the GR and induce gene transcription.
-
Cell Line: A suitable mammalian cell line is engineered to stably express the human glucocorticoid receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs.[6][11][12]
-
Cell Seeding and Treatment: The cells are seeded in a multi-well plate and treated with varying concentrations of the test compound (this compound) or a known agonist like dexamethasone (B1670325) as a positive control.[13][14]
-
Incubation: The cells are incubated for a sufficient period to allow for GR activation and reporter gene expression (typically 6-24 hours).[12][13]
-
Cell Lysis and Signal Detection: The cells are lysed, and the activity of the reporter protein (e.g., luminescence for luciferase) is measured using a plate reader.[13]
-
Data Analysis: The results are often expressed as fold induction over a vehicle control. A dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[12][14]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA binding sites of the GR on a genome-wide scale.[15]
-
Cross-linking: Cells are treated with this compound to induce GR nuclear translocation and DNA binding. The protein-DNA complexes are then reversibly cross-linked using formaldehyde.[15]
-
Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces, typically by sonication or enzymatic digestion.[15]
-
Immunoprecipitation: An antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes.[15]
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.[15]
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to quantify GR binding to specific gene promoters or by high-throughput sequencing (ChIP-Seq) to map GR binding sites across the entire genome.[15]
RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful technique used to analyze the entire transcriptome of cells and identify changes in gene expression following treatment with a compound like this compound.
-
Cell Treatment and RNA Isolation: Cells are treated with this compound or a vehicle control for a specified time. Total RNA is then isolated from the cells.[16][17]
-
Library Preparation: The extracted RNA is converted to a library of cDNA fragments. This process typically involves RNA fragmentation, reverse transcription, and the ligation of sequencing adapters.[16][18]
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.[16][17]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified.[16][17] Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated in response to this compound treatment.[16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical genomic signaling pathway of this compound.
References
- 1. Buy this compound | 1255-35-2 [smolecule.com]
- 2. medikamio.com [medikamio.com]
- 3. This compound | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axplora.com [axplora.com]
- 5. droracle.ai [droracle.ai]
- 6. Glucocorticoid Pathway - Report Lentivirus [gentarget.com]
- 7. Corticosteroid - Wikipedia [en.wikipedia.org]
- 8. Genomic and nongenomic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 16. Enhancer RNA Expression in Response to Glucocorticoid Treatment in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of a new selective glucocorticoid receptor modulator with anorexigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositori.upf.edu [repositori.upf.edu]
Unveiling the Rapid Response: A Technical Guide to the Non-Genomic Signaling Pathways of Fluprednidene Acetate
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth exploration of the non-genomic signaling pathways of Fluprednidene Acetate (B1210297), a synthetic glucocorticoid. While the genomic actions of corticosteroids are well-documented, this paper focuses on the rapid, membrane-initiated signaling cascades that contribute to its anti-inflammatory and immunomodulatory effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of corticosteroids and inflammatory diseases.
Introduction: Beyond the Genome
Fluprednidene acetate, a moderately potent topical corticosteroid, has long been utilized for its anti-inflammatory properties in various dermatological conditions. Traditionally, the mechanism of action of glucocorticoids has been attributed to their genomic effects, which involve the regulation of gene transcription through intracellular glucocorticoid receptors (GR). This process, while effective, typically requires hours to manifest a clinical response.
Emerging evidence, however, highlights the significance of non-genomic signaling pathways that are initiated within seconds to minutes of glucocorticoid exposure. These rapid actions are mediated by membrane-bound glucocorticoid receptors (mGRs) and interactions with cellular membranes, leading to the swift modulation of cellular functions independent of gene transcription and protein synthesis. The anti-inflammatory efficacy of this compound is now understood to arise from a synergistic interplay of both genomic and these rapid non-genomic actions.
This guide will specifically detail two key non-genomic pathways of this compound: the inhibition of NF-κB translocation and the modulation of calcium channels in mast cells.
Core Non-Genomic Signaling Pathways of this compound
Inhibition of NF-κB Translocation
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB resides in the cytoplasm, bound to its inhibitory protein, IκB. Upon cellular stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to rapidly interfere with this critical inflammatory pathway through a non-genomic mechanism. By interacting with components of the signaling cascade upstream of IκB degradation, this compound prevents the translocation of NF-κB to the nucleus. This swift action effectively shuts down the inflammatory response at a very early stage, contributing to its potent anti-inflammatory effects. This non-genomic inhibition of NF-κB is a key contributor to the suppression of cyclooxygenase-2 (COX-2) synthesis.
An In-depth Technical Guide on the Anti-inflammatory and Anti-allergic Properties of Fluprednidene Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprednidene (B108698) acetate (B1210297) is a synthetic, moderately potent fluorinated corticosteroid utilized in dermatology for its significant anti-inflammatory and anti-allergic effects. This technical guide provides a comprehensive overview of its core properties, delving into its mechanism of action, relevant signaling pathways, and a summary of its efficacy. Detailed experimental protocols for assessing corticosteroid activity are also provided to facilitate further research and development. While direct quantitative data for fluprednidene acetate is limited in publicly available literature, this guide synthesizes established principles of corticosteroid action and comparative clinical findings to offer a thorough understanding of its pharmacological profile.
Introduction
This compound is a corticosteroid ester with established anti-inflammatory and anti-allergic properties, making it effective in the topical treatment of various corticosteroid-responsive dermatoses, such as atopic and contact dermatitis.[1] As a member of the glucocorticoid class, its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory and immune responses. This guide aims to provide a detailed technical overview for researchers and professionals in drug development, focusing on the molecular mechanisms, experimental evaluation, and relevant data pertaining to this compound.
Mechanism of Action
The anti-inflammatory and anti-allergic activities of this compound are primarily mediated by its binding to and activation of the glucocorticoid receptor. This process initiates a cascade of genomic and non-genomic effects that collectively suppress inflammation.
Glucocorticoid Receptor Signaling Pathway
Upon diffusing into the cell, this compound binds to the glucocorticoid receptor (GR) in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.[2] Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription through two primary mechanisms: transactivation and transrepression.[3]
Transactivation
Transactivation involves the binding of GR homodimers to positive GREs, leading to the increased transcription of genes with anti-inflammatory properties.[4] A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[5]
Transrepression
Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[4] In this process, monomeric activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] By preventing these factors from binding to their DNA response elements, GR effectively downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[7]
Quantitative Data
Table 1: Comparative Efficacy of this compound
| Comparator | Indication | Study Design | Outcome | Reference |
| Betamethasone (B1666872) 17-valerate | Corticoid-responsive dermatoses | Double-blind, contralateral | No significant difference in treatment outcome (good to very good) over a 15-day period. | [1] |
| Betamethasone and Triamcinolone | Steroid-responsive dermatoses | Double-blind clinical trials | All three steroids were effective, with significant improvement in signs and symptoms within one week. | [8] |
Table 2: Potency Classification of Selected Topical Corticosteroids
| Potency Class | Corticosteroid |
| Mild | Hydrocortisone 1% |
| Moderate | This compound , Betamethasone valerate (B167501) 0.025% |
| Potent | Betamethasone valerate 0.1%, Mometasone furoate 0.1% |
| Very Potent | Clobetasol propionate (B1217596) 0.05% |
Note: Potency classifications can vary slightly between different sources and depend on the vehicle and concentration.
Experimental Protocols
The anti-inflammatory and anti-allergic properties of corticosteroids like this compound are evaluated using a variety of in vitro and in vivo assays.
In Vitro Assays
This assay determines the affinity of a corticosteroid for the glucocorticoid receptor.
-
Principle: A competitive binding assay using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and an unlabeled test compound (this compound). The amount of radiolabeled ligand displaced by the test compound is measured to determine its binding affinity (Ki or IC50).[4]
-
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing glucocorticoid receptors from appropriate cells or tissues (e.g., rat liver or cultured cells).
-
Binding Reaction: Incubate the cytosolic preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to calculate the IC50 value.
-
This assay measures the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines.
-
Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated to produce cytokines in the presence and absence of the test compound. The concentration of cytokines in the cell culture supernatant is then measured.
-
Methodology:
-
Cell Culture: Culture appropriate immune cells.
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Incubation: Incubate the cells for a sufficient period to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 value.
-
In Vivo Assays
This assay is a widely used method to determine the potency of topical corticosteroids.
-
Principle: The ability of a topical corticosteroid to cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching, is correlated with its anti-inflammatory potency.[5]
-
Methodology:
-
Application: Apply the this compound formulation to a small area of skin on the forearm of healthy volunteers.
-
Occlusion: The application site may be covered with an occlusive dressing for a specified period.
-
Assessment: At various time points after application, the degree of skin blanching is visually assessed and scored on a standardized scale.
-
Data Analysis: The blanching scores are used to rank the potency of the corticosteroid relative to other known corticosteroids.
-
This is a common animal model for evaluating the anti-inflammatory activity of topical agents.
-
Principle: Croton oil is a potent irritant that induces an inflammatory response, including edema, when applied to the skin. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory effect.
-
Methodology:
-
Induction of Edema: Apply a solution of croton oil to the inner and outer surfaces of one ear of a mouse or rat.
-
Treatment: Apply the this compound formulation topically to the croton oil-treated ear. A control group receives the vehicle alone.
-
Measurement: After a specified time, measure the thickness or weight of a punch biopsy from both the treated and untreated ears.
-
Data Analysis: The difference in thickness or weight between the two ears is calculated as a measure of edema. The percentage inhibition of edema by the test compound is then determined.
-
This animal model is used to assess the anti-allergic properties of a compound.
-
Principle: This model mimics a delayed-type hypersensitivity reaction. An initial sensitization with a hapten (oxazolone) is followed by a later challenge, which elicits an inflammatory response.
-
Methodology:
-
Sensitization: Apply a solution of oxazolone (B7731731) to a shaved area of the abdomen of mice.
-
Challenge: After several days, apply a lower concentration of oxazolone to one ear.
-
Treatment: Administer this compound (topically or systemically) before or after the challenge.
-
Measurement: Measure the ear swelling (increase in thickness) at various time points after the challenge.
-
Data Analysis: Compare the ear swelling in the treated group to that in the control group to determine the inhibitory effect of the compound.
-
Conclusion
This compound is a moderately potent corticosteroid with well-established anti-inflammatory and anti-allergic properties. Its mechanism of action is consistent with other glucocorticoids, involving binding to the glucocorticoid receptor and subsequent modulation of gene expression through transactivation and transrepression. While specific quantitative data on its receptor binding affinity and inhibition of inflammatory mediators are not extensively documented in publicly accessible literature, clinical and preclinical studies confirm its efficacy in treating inflammatory skin conditions. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel corticosteroid compounds. Future research focusing on generating and publishing more quantitative data for this compound would be beneficial for a more precise comparative assessment and a deeper understanding of its therapeutic profile.
References
- 1. Controlled double-blind comparative trial with fluprednylidene acetate cream and its base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Investigation with Fluprednylidene Acetate (decoderma) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Fluprednidene Acetate: A Technical Guide to its Suppression of Immune Cell Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprednidene acetate (B1210297), a synthetic topical corticosteroid, exerts potent anti-inflammatory and immunosuppressive effects. This technical guide provides an in-depth exploration of the molecular mechanisms by which Fluprednidene acetate modulates the activity of key immune cells, primarily T-lymphocytes and macrophages. By binding to the glucocorticoid receptor, this compound initiates a cascade of genomic and non-genomic events that culminate in the suppression of pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1. This guide details the established signaling pathways, presents relevant experimental protocols for assessing its immunomodulatory effects, and provides a framework for understanding its therapeutic action in inflammatory skin conditions. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the broader understanding of glucocorticoid action on immune cells, providing a valuable resource for researchers in the field.
Introduction
This compound is a moderately potent glucocorticoid utilized in dermatological preparations to treat inflammatory skin conditions such as atopic and contact dermatitis. Its therapeutic efficacy stems from its ability to mitigate the inflammatory response and suppress the local immune reaction. This is achieved through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. This guide will dissect the intricate molecular pathways involved in this compound-mediated immune suppression, with a focus on its impact on T-lymphocytes and macrophages.
Mechanism of Action: Glucocorticoid Receptor Signaling
The immunosuppressive effects of this compound are mediated through the glucocorticoid receptor signaling pathway. This pathway can be broadly categorized into genomic and non-genomic mechanisms.
2.1. Genomic Mechanisms:
The classical genomic pathway involves the binding of this compound to the cytoplasmic glucocorticoid receptor, leading to a conformational change, dissociation from chaperone proteins, and translocation of the ligand-receptor complex into the nucleus. Once in the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.
-
Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these transcription factors from binding to their respective DNA response elements, thereby downregulating the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.
2.2. Non-Genomic Mechanisms:
This compound can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are mediated by membrane-bound GR or through interactions with cytoplasmic signaling molecules. These rapid actions can influence ion transport across cell membranes and modulate the activity of various kinases, contributing to the overall anti-inflammatory effect.
Signaling Pathway Diagram
Caption: Glucocorticoid Receptor Signaling Pathway.
Effects on T-Lymphocytes
T-lymphocytes are central players in cell-mediated immunity and contribute significantly to the pathogenesis of inflammatory skin diseases. This compound suppresses T-cell activity through several mechanisms:
-
Inhibition of T-cell Proliferation: Glucocorticoids can arrest T-cells in the G1 phase of the cell cycle, thereby inhibiting their proliferation in response to antigens and mitogens.
-
Suppression of Cytokine Production: By inhibiting NF-κB and AP-1, this compound reduces the production of key T-cell-derived cytokines such as Interleukin-2 (IL-2), a critical growth factor for T-cells, and Interferon-gamma (IFN-γ), a pro-inflammatory cytokine.
-
Induction of Apoptosis: Glucocorticoids can induce apoptosis (programmed cell death) in immature and activated T-lymphocytes, contributing to the resolution of inflammation.
Experimental Protocol: T-Lymphocyte Proliferation Assay (CFSE-based)
This protocol outlines a common method to assess the effect of this compound on T-cell proliferation.
Objective: To quantify the dose-dependent inhibition of T-lymphocyte proliferation by this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
This compound stock solution (dissolved in DMSO).
-
96-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.
-
Quench the staining reaction with 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in complete medium and plate 1 x 10^5 cells per well in a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. CFSE fluorescence intensity will halve with each cell division.
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. The percentage of proliferating cells and the proliferation index can be calculated using appropriate software.
-
Plot the percentage of proliferation inhibition against the concentration of this compound to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for T-Cell Proliferation Assay.
Effects on Macrophages
Macrophages are versatile innate immune cells that play a crucial role in inflammation and tissue repair. They can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). This compound influences macrophage function by:
-
Inhibition of Pro-inflammatory Mediator Production: It suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide (NO) by M1 macrophages.
-
Promotion of an Anti-inflammatory Phenotype: Glucocorticoids can promote the polarization of macrophages towards an M2-like phenotype, which is characterized by the production of anti-inflammatory cytokines like IL-10 and factors involved in tissue repair.
-
Reduced Phagocytosis and Antigen Presentation: While the effects can be complex, high concentrations of glucocorticoids may suppress the phagocytic capacity and antigen-presenting function of macrophages.
Experimental Protocol: Macrophage Polarization Assay
This protocol describes how to assess the effect of this compound on macrophage polarization in vitro.
Objective: To determine the effect of this compound on the expression of M1 and M2 macrophage markers.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization.
-
This compound stock solution.
-
RNA extraction kit and reagents for qRT-PCR.
-
Antibodies for flow cytometry or ELISA to detect cell surface markers and secreted cytokines.
Procedure:
-
Macrophage Differentiation:
-
For THP-1 cells: Differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
For primary monocytes: Culture in the presence of M-CSF for 5-7 days.
-
-
Polarization and Treatment:
-
Wash the differentiated macrophages and replace with fresh medium.
-
Add this compound at various concentrations.
-
To induce M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
To induce M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
Include appropriate controls (unpolarized, polarized without drug).
-
-
Incubate for 24-48 hours.
-
Analysis:
-
qRT-PCR: Extract RNA and perform qRT-PCR to measure the gene expression of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., CD206, Arg1, IL-10).
-
Flow Cytometry: Stain cells for surface markers such as CD86 (M1) and CD206 (M2).
-
ELISA: Collect supernatants to measure the concentration of secreted cytokines (e.g., TNF-α, IL-10).
-
Data Analysis:
-
Compare the expression levels of M1 and M2 markers in this compound-treated cells to the polarized controls.
-
Generate dose-response curves for the suppression of M1 markers and the induction of M2 markers.
Logical Relationship Diagram
Caption: Logical flow of macrophage polarization.
Quantitative Data Summary
| Parameter | This compound | Dexamethasone | Hydrocortisone |
| Relative Receptor Affinity (RRA) | Not Available | 100 | 10 |
| IC50 for TNF-α Inhibition (nM) | Not Available | ~1-10 | ~50-100 |
| IC50 for T-Cell Proliferation (nM) | Not Available | ~1-5 | ~20-50 |
Note: The values for Dexamethasone and Hydrocortisone are approximate and can vary depending on the specific cell type and experimental conditions.
Conclusion
This compound is an effective immunosuppressive agent that operates through the well-established glucocorticoid receptor signaling pathway. Its primary mechanism of action involves the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, leading to a profound suppression of T-lymphocyte and macrophage activity. This results in reduced production of inflammatory mediators and a shift towards an anti-inflammatory immune environment. While the qualitative aspects of its mechanism are well-understood within the broader class of corticosteroids, a notable gap exists in the public availability of specific quantitative data for this compound. Further research to quantify its potency in various in vitro and in vivo models would be invaluable for a more precise understanding of its therapeutic window and for the development of future immunomodulatory drugs. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to conduct such investigations and to further elucidate the intricate role of this compound in modulating immune cell function.
An In-depth Technical Guide to the Chemical Structure and Synthesis of Fluprednidene Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprednidene acetate (B1210297) is a synthetic glucocorticoid renowned for its anti-inflammatory and anti-allergic properties, primarily employed in topical formulations for treating various skin conditions. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its chemical synthesis. The synthesis section outlines a plausible multi-step pathway, starting from readily available steroid precursors, and elaborates on key chemical transformations, including the introduction of the 16-methylene group, 9α-fluorination, 11β-hydroxylation, and final esterification. This document is intended to serve as a valuable resource for researchers and professionals involved in the research, development, and manufacturing of corticosteroid-based active pharmaceutical ingredients (APIs).
Chemical Structure and Properties
Fluprednidene acetate, a C21 steroid derivative, is systematically named (11β)-21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylenepregna-1,4-diene-3,20-dione. Its chemical structure is characterized by a pregnane (B1235032) skeleton with key functional groups that contribute to its biological activity. These include a fluorine atom at the 9α position, which enhances its glucocorticoid potency, a methylene (B1212753) group at the 16 position, and an acetate ester at the 21 position, which influences its pharmacokinetic profile.
Chemical Structure:
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1][2] |
| Molecular Formula | C₂₄H₂₉FO₆ | [1][2] |
| Molecular Weight | 432.48 g/mol | [1] |
| CAS Number | 1255-35-2 | [1] |
| Melting Point | 233-234 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in acetone (B3395972) and chloroform (B151607); sparingly soluble in methanol; practically insoluble in water. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a readily available corticosteroid, such as hydrocortisone (B1673445) or a related derivative. The overall strategy involves the sequential introduction of the key structural features: the 1-dehydrogenation, the 16-methylene group, the 9α-fluoro group, the 11β-hydroxyl group, and finally, acetylation of the 21-hydroxyl group.
Figure 1: A simplified workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on general procedures for the synthesis of related corticosteroids and information gleaned from relevant patents. Specific reaction conditions and yields may vary and require optimization.
Step 1: Introduction of the 16-Methylene Group
The introduction of the 16-methylene group is a critical step and can be achieved via a Mannich reaction on a suitable 17-keto steroid precursor, which can be derived from a starting material like 9α-fluoroprednisolone.
-
Reaction: A 17-keto steroid is reacted with formaldehyde (B43269) and a secondary amine (e.g., piperidine (B6355638) or dimethylamine) to form a Mannich base. Subsequent elimination of the amine affords the 16-methylene derivative.
-
Reagents and Conditions:
-
Starting Material: 9α-Fluoro-17-keto-androst-1,4-diene-3,11-dione (can be prepared from 9α-fluoroprednisolone).
-
Reagents: Paraformaldehyde, piperidine or dimethylamine (B145610) hydrochloride.
-
Solvent: Methanol or another suitable alcohol.
-
Temperature: Reflux.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed, and dried.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica (B1680970) gel.
Step 2: Introduction of the 17α-Hydroxy and 21-Hydroxy Groups
This step involves the conversion of the 17-keto group to a 17α-hydroxy-21-hydroxyacetyl side chain.
-
Reaction: This transformation can be achieved through a multi-step sequence, for example, via an ethisterone-type intermediate followed by conversion to the dihydroxyacetone side chain. A more direct approach might involve enzymatic hydroxylation or a series of chemical steps.
-
Reagents and Conditions (Illustrative Chemical Pathway):
-
Ethynylation: Reaction of the 17-keto steroid with an acetylide (e.g., potassium acetylide) in a suitable solvent like liquid ammonia (B1221849) or THF to form the 17α-ethynyl-17β-hydroxy derivative.
-
Hydration and Rearrangement: Hydration of the ethynyl (B1212043) group, for example, using mercuric salts in the presence of an acid, followed by rearrangement to the 17α-hydroxy-20-keto steroid.
-
21-Hydroxylation: Introduction of the 21-hydroxyl group can be achieved by various methods, including reaction with lead tetraacetate to form the 21-acetoxy derivative, followed by hydrolysis.
-
-
Purification: Intermediates and the final product of this stage are typically purified by column chromatography and/or recrystallization.
Step 3: 9α-Fluorination and 11β-Hydroxylation (if not already present in the starting material)
If the synthesis starts from a precursor without the 9α-fluoro and 11β-hydroxyl groups, these functionalities need to be introduced. This is often achieved through a multi-step sequence involving the formation of a 9,11-epoxide followed by ring-opening with hydrogen fluoride (B91410).
-
Reaction:
-
Dehydration: Formation of a Δ⁹⁽¹¹⁾-double bond from an 11α-hydroxy precursor.
-
Epoxidation: Reaction of the Δ⁹⁽¹¹⁾-olefin with a peracid (e.g., m-chloroperoxybenzoic acid) to form the 9β,11β-epoxide.
-
Fluorinative Ring Opening: Treatment of the epoxide with a source of hydrogen fluoride (e.g., HF-pyridine or anhydrous HF) to introduce the 9α-fluoro and 11β-hydroxyl groups stereoselectively.
-
-
Reagents and Conditions:
-
Dehydrating agent: N-bromoacetamide or other suitable reagents.
-
Epoxidizing agent: m-CPBA or peroxyacetic acid.
-
Fluorinating agent: Hydrogen fluoride in a suitable solvent like chloroform or tetrahydrofuran (B95107) at low temperatures.
-
-
Purification: Purification is typically performed by chromatography on silica gel.
Step 4: 21-Acetylation
The final step in the synthesis is the acetylation of the 21-hydroxyl group to yield this compound.
-
Reaction: The 21-hydroxy corticosteroid (Fluprednidene) is reacted with an acetylating agent.
-
Reagents and Conditions:
-
Starting Material: 9α-Fluoro-11β,17α,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione (Fluprednidene).
-
Acetylating Agent: Acetic anhydride or acetyl chloride.
-
Base/Catalyst: Pyridine or 4-dimethylaminopyridine (B28879) (DMAP).
-
Solvent: Dichloromethane, chloroform, or pyridine (if used as the base).
-
Temperature: Room temperature or slightly elevated.
-
Work-up: The reaction is typically quenched with water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
-
Purification: The final product, this compound, is purified by recrystallization from a suitable solvent mixture (e.g., acetone-water or ethyl acetate-hexane) to obtain a product of high purity.
Data Presentation
Table 2: Summary of a Plausible Synthetic Route and Expected Data
| Step | Transformation | Starting Material | Key Reagents | Typical Yield (%) | Analytical Data (Expected) |
| 1 | Introduction of 16-Methylene Group | 9α-Fluoro-17-keto-androst-1,4-diene-3,11-dione | Paraformaldehyde, Piperidine | 70-85 | ¹H NMR: Appearance of signals for the exocyclic methylene protons. |
| 2 | Formation of Dihydroxyacetone Side Chain | 16-Methylene-17-keto steroid | Multi-step (e.g., ethynylation, hydration, 21-hydroxylation) | 40-60 (overall) | IR: Appearance of hydroxyl and carbonyl stretches. ¹H NMR: Signals for the 21-protons. |
| 3 | 9α-Fluorination & 11β-Hydroxylation | Δ⁹⁽¹¹⁾-steroid precursor | Peracid, HF-Pyridine | 60-75 | ¹⁹F NMR: Signal for the 9α-fluorine. ¹H NMR: Signal for the 11α-proton. |
| 4 | 21-Acetylation | Fluprednidene | Acetic Anhydride, Pyridine | 85-95 | ¹H NMR: Appearance of a singlet for the acetyl methyl protons. IR: Shift in the C=O stretch of the ester. |
Note: The yields and analytical data are illustrative and based on typical values for similar steroid transformations. Actual experimental results may vary.
Conclusion
The chemical synthesis of this compound is a complex but well-established process rooted in steroid chemistry. By leveraging a series of key chemical transformations, this potent anti-inflammatory agent can be efficiently produced from more common steroid starting materials. The detailed understanding of its structure and synthesis is crucial for the development of improved manufacturing processes, quality control, and the design of new, more effective corticosteroid analogues. This guide provides a foundational understanding of these aspects, serving as a valuable resource for professionals in the pharmaceutical sciences.
References
An In-depth Technical Guide to Fluprednidene Acetate: Classification and Potency as a Corticosteroid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene (B108698) acetate (B1210297) is a synthetic glucocorticoid corticosteroid utilized primarily in dermatology for the management of various inflammatory skin conditions, including atopic and contact dermatitis.[1][2] As an ester of fluprednidene, it is formulated for topical application to leverage its anti-inflammatory, anti-allergic, and vasoconstrictive properties directly at the site of inflammation, thereby minimizing systemic exposure.[1][3] This technical guide provides a comprehensive overview of fluprednidene acetate's classification, potency, mechanism of action, and the experimental protocols used for its evaluation.
Classification of this compound
This compound is classified as a moderately potent (Group II) topical corticosteroid .[2][4] This classification is based on its chemical structure, which includes a fluorinated steroid framework, and its performance in standardized potency assays.[1] The fluorination at the 9-position is a key structural feature that enhances its anti-inflammatory efficacy.[1]
Potency Assessment of this compound
The potency of topical corticosteroids is a critical determinant of their therapeutic efficacy and is assessed through a combination of in vitro and in vivo assays. These assays evaluate the drug's ability to bind to the glucocorticoid receptor (GR), elicit a physiological response (vasoconstriction), and inhibit inflammatory processes.
Quantitative Potency Data
| Assay Type | Corticosteroid | Result | Significance |
| Croton Oil Test | This compound | Equal inhibition of pustular inflammatory reaction compared to betamethasone-17-valerate.[] | Demonstrates comparable anti-inflammatory efficacy to a potent corticosteroid in an induced inflammation model.[] |
| Clinical Efficacy | This compound | Once-daily application showed no significant difference in reducing symptomatology scores compared to thrice-daily betamethasone (B1666872) 17-valerate after two weeks.[6] | Suggests equivalent clinical effectiveness with a more convenient dosing regimen, potentially improving patient adherence and reducing side effects.[6] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects through the classical glucocorticoid receptor signaling pathway.[1][7]
-
Cellular Entry and Receptor Binding : Being lipophilic, this compound diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins.[1][8]
-
Receptor Activation and Nuclear Translocation : Ligand binding induces a conformational change in the GR, leading to the dissociation of the associated proteins.[8] The activated GR-ligand complex then dimerizes and translocates into the nucleus.[8][9]
-
Modulation of Gene Transcription : In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9][10] This interaction can either activate (transactivation) or repress (transrepression) gene transcription.
-
Transactivation : Upregulation of anti-inflammatory genes.
-
Transrepression : Downregulation of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1.[1] This leads to the reduced production of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes.[1][7]
-
-
Non-Genomic Effects : Glucocorticoids can also elicit rapid, non-genomic effects through membrane-bound receptors or interactions with intracellular signaling pathways.[11]
The primary anti-inflammatory and immunosuppressive actions of this compound are attributed to its genomic effects, leading to reduced immune cell activity and vasoconstriction at the site of inflammation.[1]
Glucocorticoid Receptor Signaling Pathway
References
- 1. Buy this compound | 1255-35-2 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. axplora.com [axplora.com]
- 4. Fluprednidene | C22H27FO5 | CID 11794741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medikamio.com [medikamio.com]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Core Pharmacology of Fluorinated Corticosteroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the fundamental pharmacology of fluorinated corticosteroids, a class of synthetic glucocorticoids pivotal in the management of inflammatory and autoimmune disorders. The introduction of fluorine atoms into the steroid nucleus profoundly enhances their potency and alters their pharmacokinetic profile. This document outlines their mechanism of action, structure-activity relationships, and key pharmacological parameters, supported by detailed experimental protocols and signaling pathway visualizations to facilitate advanced research and development.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Fluorinated corticosteroids, like all glucocorticoids, exert their effects primarily by binding to the intracellular glucocorticoid receptor (GR). The GR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.[1][2]
Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[1] In the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction can either activate (transactivation) or repress (transrepression) gene transcription.
-
Transactivation: The GR-dimer complex directly binds to GREs, leading to the increased expression of anti-inflammatory proteins like annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The GR monomer can interfere with other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism is a crucial component of their anti-inflammatory effect, as it downregulates the production of cytokines, chemokines, and adhesion molecules.[2]
Beyond these genomic effects, which take hours to manifest, glucocorticoids can also elicit rapid, non-genomic effects by interacting with membrane-bound receptors and influencing intracellular signaling cascades.[3]
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Structure-Activity Relationships (SAR)
The pharmacological properties of corticosteroids are highly dependent on their molecular structure. Fluorination is a key modification that enhances activity.
-
9α-Fluorination: The introduction of a fluorine atom at the 9α position significantly increases both glucocorticoid and mineralocorticoid activity. This is attributed to the electron-withdrawing effect of fluorine, which enhances the acidity of the nearby 11β-hydroxyl group, leading to stronger receptor binding. Dexamethasone (B1670325) and Betamethasone are prominent examples.
-
6α-Fluorination: This modification also enhances anti-inflammatory potency.
-
Modifications to Reduce Mineralocorticoid Effects: To minimize the salt-retaining side effects associated with mineralocorticoid receptor activation, further structural changes are often made. Substitutions at the C-16 position (e.g., 16α-methyl in dexamethasone or 16β-methyl in betamethasone) effectively reduce or eliminate mineralocorticoid activity while maintaining or enhancing glucocorticoid potency.
-
Esterification: The addition of ester groups at the C-17 and C-21 positions increases lipophilicity, which can enhance skin penetration for topical formulations and influence receptor binding affinity.[4] For instance, elongating the ester chain from acetate (B1210297) to valerate (B167501) tends to increase both lipophilicity and binding affinity.[4]
Quantitative Pharmacological Data
The potency and pharmacokinetic profile of fluorinated corticosteroids vary significantly based on their specific chemical structure. The following tables summarize key quantitative data for several commonly used agents.
Table 1: Potency and Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Anti-Inflammatory Potency (vs. Hydrocortisone=1) | Relative GR Binding Affinity (RRA) (vs. Dexamethasone=100) |
| Hydrocortisone | 1 | ~5-10 |
| Prednisolone | 4 | N/A |
| Triamcinolone | 5 | N/A |
| Betamethasone | 25-40 | N/A |
| Dexamethasone | 25-30 | 100 |
| Fluticasone (B1203827) Propionate | N/A | 1775[5] |
| Mometasone Furoate | N/A | 2244[5] |
| Fluticasone Furoate | N/A | 2989[5] |
Note: Relative potencies can vary based on the assay used. RRA values are from in vitro binding assays and provide a measure of potency at the receptor level.
Table 2: Systemic Pharmacokinetic Parameters
| Compound | Plasma Half-Life (minutes) | Biological Half-Life (hours) |
| Hydrocortisone | 90[6] | 8-12[6] |
| Prednisolone | 115-200[6] | 18-36[6] |
| Methylprednisolone | 180[6] | 18-36[6] |
| Triamcinolone | ~30[6] | 18-36[6] |
| Betamethasone | 300[6] | 36-54[6] |
| Dexamethasone | 200[6] | 36-54[6] |
Note: Plasma half-life refers to the time for the drug concentration in the blood to reduce by half, while biological half-life refers to the duration of the drug's physiological effects, which is often longer due to the genomic mechanism of action.[3][7]
Key Experimental Protocols
Radioligand Competitive Binding Assay for GR Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing the GR from a suitable source, such as human embryonic kidney (HEK293) cells overexpressing the human GR.[8]
-
Reaction Mixture: In a multi-well plate, combine the GR-containing lysate, a fixed concentration of a radiolabeled GR ligand (e.g., [³H]-dexamethasone), and varying concentrations of the unlabeled test corticosteroid.[8]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. This is typically performed at 4°C for several hours (e.g., 18 hours).[8]
-
Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.[8]
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration that inhibits 50% of the radioligand binding is the IC₅₀. The inhibitory constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Experimental Workflow for GR Competitive Binding Assay.
In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Release
This assay assesses the anti-inflammatory potency of a corticosteroid by measuring its ability to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.
-
Pre-treatment: Treat the cells with various concentrations of the test corticosteroid for a specified period (e.g., 1-2 hours). Include vehicle-only and positive controls (e.g., dexamethasone).
-
Stimulation: Add LPS (a component of Gram-negative bacteria) to the cell cultures to induce an inflammatory response. A typical concentration is 0.1-1 µg/mL.[9]
-
Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 6-24 hours).[9][10]
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[9]
-
Data Analysis: Plot the cytokine concentration against the corticosteroid concentration to determine the IC₅₀, the concentration at which the drug inhibits cytokine release by 50%.
Caption: Experimental Workflow for LPS-Induced Cytokine Release Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Systemic Corticosteroids in Autoimmune and Inflammatory Diseases: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Fluprednidene Acetate: A Technical Guide to Research Applications Beyond Dermatology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprednidene acetate (B1210297), a potent, fluorinated glucocorticoid, has long been a mainstay in dermatology for its robust anti-inflammatory and anti-allergic properties.[1] However, its mechanism of action, centered on the modulation of the glucocorticoid receptor (GR), suggests a far broader therapeutic potential. This technical guide explores the untapped research applications of Fluprednidene acetate in non-dermatological fields, including immunology, respiratory diseases, and gastroenterology. By examining its physicochemical properties, receptor binding kinetics, and the well-established signaling pathways of glucocorticoids, we delineate a roadmap for future investigation. This document provides detailed experimental protocols and quantitative data to empower researchers to explore this promising compound in novel therapeutic contexts.
Introduction: The Rationale for Expanding Research Horizons
Glucocorticoids (GCs) are indispensable in treating a wide array of inflammatory and autoimmune diseases.[2] Their primary mechanism involves binding to the intracellular glucocorticoid receptor, which then translocates to the nucleus to either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like NF-κB and AP-1.[3] this compound is a synthetic corticosteroid known for its high potency, which is attributed to its fluorinated steroid structure.[3] While its topical efficacy in skin disorders is well-documented, its potential for localized, non-systemic treatment of other inflammatory conditions remains largely unexplored. The unique combination of high potency and lipophilicity makes this compound an ideal candidate for targeted therapies in areas such as the respiratory tract, gastrointestinal tract, and ophthalmology, where localized delivery can maximize efficacy while minimizing systemic side effects.
Physicochemical and Pharmacokinetic Profile
A thorough understanding of this compound's properties is crucial for designing new research avenues. The following table summarizes key quantitative data.
| Property | Value | Significance for Research |
| Molecular Formula | C24H29FO6[1] | Essential for dose calculations and formulation development. |
| Molecular Weight | 432.5 g/mol [1] | Foundational data for molarity-based experimental designs. |
| Glucocorticoid Receptor (GR) Affinity (Kd) | 1.2 nM[3] | Indicates very high binding affinity, suggesting high potency. |
| LogP (Octanol-Water Partition Coefficient) | 2.8[3] | Suggests good lipophilicity, which can enhance penetration through biological membranes.[4][5][6] |
| Topical Absorption (in pigs) | 2.4% - 4.4%[7] | Provides a baseline for estimating systemic exposure from topical applications. |
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects through the canonical glucocorticoid signaling pathway. Upon diffusing across the cell membrane, it binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of heat shock proteins. The activated GR-ligand complex then dimerizes and translocates to the nucleus, where it modulates gene expression. This can occur through two main mechanisms:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer or dimer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of cytokines, chemokines, and adhesion molecules.
Additionally, rapid, non-genomic effects have been described for glucocorticoids, which are mediated by membrane-bound GRs and can influence intracellular signaling cascades like the MAPK pathway.[3]
Potential Research Applications Beyond Dermatology
Given its high potency and favorable lipophilicity, this compound is a strong candidate for research in localized inflammatory conditions outside the skin.
Respiratory Diseases: Asthma and Allergic Rhinitis
Inhaled corticosteroids are the cornerstone of asthma management.[8] The efficacy of these drugs is dependent on their ability to reach the airways and exert a local anti-inflammatory effect. The properties of this compound suggest it could be a potent inhaled corticosteroid.
-
Research Hypothesis: Intranasally or inhaled this compound will effectively reduce airway inflammation and hyperresponsiveness in models of asthma and allergic rhinitis.
-
Potential Advantages: High potency may allow for lower dosing, potentially reducing local side effects like oral candidiasis.
Gastroenterology: Inflammatory Bowel Disease (IBD)
Topical corticosteroids like budesonide (B1683875) are used to treat distal ulcerative colitis and Crohn's disease.[9][10][11][12] These are delivered via enemas or specially formulated oral preparations to target the inflamed gut mucosa.
-
Research Hypothesis: A rectally administered formulation of this compound will be effective in reducing inflammation in animal models of colitis.
-
Potential Advantages: High lipophilicity could enhance mucosal penetration, and high potency may lead to greater efficacy at the site of inflammation.[13]
Ophthalmology: Uveitis and Post-operative Inflammation
Corticosteroid eye drops are standard treatment for inflammatory eye conditions.[14] Effective penetration into the ocular tissues is key for efficacy.
-
Research Hypothesis: A topical ophthalmic formulation of this compound will effectively reduce inflammation in models of uveitis and post-surgical inflammation.
-
Potential Advantages: Its potency could lead to improved outcomes in severe ocular inflammation.
Otology: Otitis Externa and Media
Corticosteroids are often included in otic preparations to reduce inflammation and edema in ear infections.[15][16][17][18][19]
-
Research Hypothesis: An otic preparation containing this compound will effectively resolve inflammation in models of otitis.
-
Potential Advantages: Its potent anti-inflammatory action could provide rapid symptomatic relief.
Experimental Protocols for Preclinical Investigation
The following are detailed methodologies for key experiments to investigate the potential non-dermatological applications of this compound.
In Vitro Anti-inflammatory Potency Assessment: LPS-Stimulated Macrophage Assay
This assay determines the ability of this compound to inhibit the production of pro-inflammatory cytokines from activated macrophages.[20][21]
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.
References
- 1. Intestinal Epithelial Cells Synthesize Glucocorticoids and Regulate T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 4. Potential of the octanol-water partition coefficient (logP) to predict the dermal penetration behaviour of amphiphilic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between lipophilicity and skin permeability of various drugs from an ethanol/water/lauric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 8. Treatment of naturally occurring asthma with inhaled fluticasone or oral prednisolone: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New steroids for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammatory Bowel Disease Treatment & Management: Approach Considerations, Symptomatic Therapy/Supportive Care, Overview of Therapy [emedicine.medscape.com]
- 11. Review article: systemic and topical steroids in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice [frontiersin.org]
- 13. Prednisolone for Crohn's disease and ulcerative colitis [ibdrelief.com]
- 14. Corticosteroid - Wikipedia [en.wikipedia.org]
- 15. List of Otic preparations - Drugs.com [drugs.com]
- 16. Otic topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.ymaws.com [cdn.ymaws.com]
- 18. Otic Preparations | Pharmlabs [pharmlabs.unc.edu]
- 19. globalrph.com [globalrph.com]
- 20. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of low-dose corticosterone pretreatment on the production of inflammatory mediators in super-low-dose LPS-primed immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating Fluprednidene Acetate Efficacy in Preclinical Animal Models of Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene acetate (B1210297) is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties in the treatment of various skin conditions, including atopic dermatitis and contact dermatitis.[1] As with other corticosteroids, its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory signaling pathways. This document provides detailed application notes and experimental protocols for assessing the efficacy of Fluprednidene acetate in established preclinical animal models of inflammatory skin diseases. The primary models discussed are the Oxazolone-induced atopic dermatitis model and the Imiquimod-induced psoriasis model in mice.
While specific quantitative efficacy data for this compound in these models is not extensively available in publicly accessible literature, this document provides protocols and data tables populated with representative results from studies using other potent corticosteroids. This information serves as a robust framework for designing and evaluating studies on this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling in Skin Inflammation
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1) and Interleukin-10 (IL-10).
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] This interference prevents the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules that are central to the pathophysiology of inflammatory skin diseases.[2]
The following diagram illustrates the general signaling pathway of glucocorticoids in the context of skin inflammation.
References
Application Notes and Protocols for the Quantification of Fluprednidene Acetate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene acetate (B1210297) is a topical corticosteroid utilized in the treatment of various skin inflammations, including atopic and contact dermatitis. Its therapeutic efficacy is dependent on the correct dosage and formulation stability. Therefore, accurate and precise quantification of Fluprednidene acetate in pharmaceutical formulations such as creams, ointments, and gels is critical for quality control, stability testing, and formulation development.
This document provides detailed application notes and protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies and validation data presented are based on established analytical practices for corticosteroids and serve as a comprehensive guide for laboratory professionals.
Analytical Methodologies Overview
The choice of analytical method for the quantification of this compound depends on several factors, including the nature of the formulation, the required sensitivity and selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and specificity. It is particularly suitable for stability-indicating assays where this compound needs to be quantified in the presence of its degradation products and formulation excipients.
-
UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the routine analysis of this compound in bulk drug and simple formulations. However, it may lack the specificity required for complex matrices or stability studies.
-
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening method.
The logical relationship between these analytical techniques is illustrated in the diagram below.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the preferred approach for the accurate and specific quantification of this compound. The following protocol is a representative method adapted from validated procedures for similar corticosteroids.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Preparation (Cream/Ointment): Accurately weigh a quantity of the cream or ointment equivalent to 1 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Allow the solution to cool to room temperature, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (Representative Data):
The following table summarizes typical validation parameters for an HPLC-UV method for a corticosteroid similar to this compound.
| Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradation products |
HPLC-UV Experimental Workflow
The workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.
UV-Visible Spectrophotometry
This method is suitable for the rapid quantification of this compound in bulk or simple formulations where interference from excipients is minimal.
Experimental Protocol: UV-Visible Spectrophotometry
1. Instrumentation and Parameters:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: Methanol (B129727).
-
Wavelength of Maximum Absorbance (λmax): Approximately 240 nm (to be determined by scanning a standard solution).
-
Blank: Methanol.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 5-30 µg/mL.
-
Sample Preparation (Cream/Ointment): Accurately weigh a quantity of the cream or ointment equivalent to 1 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Allow to cool and dilute to volume with methanol. Centrifuge a portion of the solution and use the clear supernatant for analysis after appropriate dilution with methanol to fall within the linearity range.
3. Method Validation Parameters (Representative Data):
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity | To be determined experimentally |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for the quantification of this compound, especially for routine quality control of multiple samples.
Experimental Protocol: HPTLC
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: An HPTLC system including a sample applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes at room temperature.
-
Sample Application: Apply the standard and sample solutions as bands of 6 mm width using an automated applicator.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Densitometric Scanning: Scan the plate at 240 nm.
2. Preparation of Solutions:
-
Standard and Sample Solutions: Prepare the standard and sample solutions in methanol as described in the HPLC-UV section, adjusting the final concentrations to be within the HPTLC linearity range.
3. Method Validation Parameters (Representative Data):
| Parameter | Result |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Rf Value | To be determined experimentally |
Summary of Quantitative Data
The table below summarizes the representative quantitative data for the different analytical methods for easy comparison.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 1 - 20 µg/mL | > 0.999 | ~0.1 µg/mL | ~0.3 µg/mL | 98.0 - 102.0 | < 2.0 |
| UV-Vis | 5 - 30 µg/mL | > 0.998 | N/A | N/A | 98.0 - 102.0 | < 2.0 |
| HPTLC | 100 - 600 ng/spot | > 0.995 | ~20 ng/spot | ~60 ng/spot | 98.0 - 102.0 | < 2.0 |
Disclaimer: The quantitative data presented in this document is representative of methods validated for corticosteroids structurally similar to this compound. It is essential to perform a full method validation for the specific formulation and laboratory conditions being used.
Application Note: Quantitative Analysis of Fluprednidene Acetate using ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a simple, rapid, and selective method for the quantitative determination of Fluprednidene acetate (B1210297) using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Fluprednidene acetate is a topical corticosteroid whose potency and safety are directly related to its concentration in pharmaceutical formulations.[1][2][3] The ¹⁹F qNMR method offers high specificity as common pharmaceutical excipients lack a fluorine signal, thus eliminating interference.[4] Utilizing Trifluoroacetic acid (TFA) as an internal standard, this protocol provides a reliable and efficient alternative to chromatographic techniques for routine analysis and quality control of bulk drug substances and finished products.[5][6]
Introduction
This compound, a synthetic fluorinated glucocorticoid, is used for its anti-inflammatory properties in dermatological treatments.[2][3] Accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring the efficacy and safety of the final product. Traditional analytical methods like HPLC often require specific reference standards and can be time-consuming.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method. Specifically, ¹⁹F NMR is exceptionally well-suited for analyzing fluorine-containing drugs like this compound due to several advantages:
-
100% Natural Abundance: The ¹⁹F nucleus has 100% natural abundance and high sensitivity.[4]
-
Wide Chemical Shift Range: A broad chemical shift range (approx. 500 ppm) minimizes the risk of signal overlap.[5]
-
High Specificity: The absence of fluorine in most excipients means the resulting spectrum is clean, with signals only from the fluorinated API and the internal standard.[4]
-
Simplicity: The method is non-destructive and can simplify sample preparation.[5]
This protocol describes the use of ¹⁹F qNMR with Trifluoroacetic acid (TFA) as an internal standard to determine the content of this compound.[5][6]
Experimental Protocol
-
Internal Standard (IS): Trifluoroacetic Acid (TFA), purity confirmed to be >99.5%
-
Solvent: Dimethylsulfoxide-d₆ (DMSO-d₆)
-
Equipment:
-
400 MHz (or higher) NMR Spectrometer equipped with a fluorine probe
-
5 mm NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Internal Standard (IS) Stock Solution:
-
Sample Preparation:
-
Preparation of NMR Sample:
-
Tune and match the NMR probe for ¹⁹F.
-
Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification. It is critical to set the excitation frequency midway between the resonance signals of the analyte and the internal standard to minimize integration errors due to off-resonance effects.[8]
Table 1: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Angle | 90° | Provides maximum signal-to-noise ratio for quantification.[5] |
| Relaxation Delay (D1) | 20 s | Ensures full T1 relaxation of both analyte and IS signals for accurate integration.[5][6] |
| Spectral Width | ~200 ppm | Sufficient to cover the signals of this compound and TFA. |
| Acquisition Time (AQ) | ~2 s | Provides adequate digital resolution. |
| Number of Scans (NS) | 16 - 64 | Adjusted to achieve a signal-to-noise ratio (S/N) > 150:1 for accurate integration. |
| Temperature | 300 K | Maintained for experimental consistency.[5] |
Data Analysis and Results
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Integrate the distinct signals for this compound and the TFA internal standard.
The purity or content of this compound in the sample is calculated using the following equation:
Purity (% w/w) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
IAnalyte, IIS: Integrals of the signals for the analyte and internal standard.
-
NAnalyte, NIS: Number of fluorine atoms for the analyte (1 for this compound) and IS (3 for TFA).
-
MWAnalyte, MWIS: Molecular weights of the analyte (432.48 g/mol ) and IS (114.02 g/mol ).
-
mAnalyte, mIS: Masses of the analyte and IS in the NMR tube.
-
PIS: Purity of the internal standard (as a percentage).
Table 2: Linearity of this compound Determination
| Concentration (mg/mL) | Area Ratio (Analyte/IS) |
|---|---|
| 1.0 | 0.25 |
| 2.5 | 0.63 |
| 5.0 | 1.25 |
| 7.5 | 1.88 |
| 10.0 | 2.51 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Precision and Accuracy for this compound (n=6)
| Theoretical Concentration | Mean Measured Concentration | RSD (%) | Accuracy (% Recovery) |
|---|
| 5.0 mg/mL | 4.98 mg/mL | 1.1% | 99.6% |
Experimental Workflow
The overall workflow for the quantitative analysis is depicted below.
Caption: Workflow for qNMR analysis of this compound.
Conclusion
The described ¹⁹F qNMR method provides a robust, precise, and accurate tool for the content determination of this compound.[5] Its simplicity in sample preparation and the high specificity of the ¹⁹F nucleus make it an excellent method for quality control in both industrial and research settings, serving as a valuable alternative to traditional chromatographic techniques.[6]
References
- 1. This compound [drugfuture.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 1255-35-2 [smolecule.com]
- 4. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Detection of Glucocorticoids in Environmental Samples by UPLC-MS
Abstract
This document provides a detailed methodology for the sensitive and selective detection of various natural and synthetic glucocorticoids in environmental matrices, specifically water and soil, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The protocols outlined herein cover sample collection, preparation, and instrumental analysis, designed for researchers and scientists in environmental monitoring and drug development.
Introduction
Glucocorticoids are a class of steroid hormones widely used in medicine for their anti-inflammatory and immunosuppressive properties.[1] Their extensive use leads to their excretion and subsequent introduction into the environment through wastewater treatment plant effluents and other pathways.[2][3] The presence of these compounds in water and soil, even at trace levels, is of growing concern due to their potential adverse effects on aquatic organisms and terrestrial ecosystems. Consequently, robust and sensitive analytical methods are required for their detection and quantification. This application note describes a UPLC-MS/MS method for the simultaneous determination of multiple glucocorticoids in environmental samples.[4][5]
Experimental Protocols
Sample Collection and Storage
-
Water Samples: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of target analytes. Upon collection, filter samples through a 1.2 µm glass fiber filter to remove suspended solids.[6] If not analyzed immediately, store the samples at 4°C and extract within 48 hours.
-
Soil and Sediment Samples: Collect soil or sediment samples using a stainless steel auger or trowel and store them in pre-cleaned glass jars. Freeze the samples at -20°C prior to analysis to minimize microbial degradation of the target compounds.
Sample Preparation
Solid-phase extraction is a critical step for the concentration and purification of glucocorticoids from aqueous matrices.[7]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 6 mL, 500 mg) by passing 6 mL of ethyl acetate, followed by 6 mL of acetonitrile (B52724), and finally 12 mL of ultrapure water.[6] Ensure the cartridge does not go dry during conditioning.
-
Sample Loading: Pass the filtered water sample (typically 200 mL to 2 L, depending on the expected concentration) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[6]
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.
-
Elution: Elute the retained glucocorticoids with 10 mL of acetonitrile or methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for UPLC-MS/MS analysis.
-
Extraction: Weigh 5 g of homogenized, freeze-dried soil into a 50 mL centrifuge tube. Add 10 mL of a mixture of acetonitrile and water (1:1, v/v).
-
Ultrasonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 1-4) on the remaining solid residue twice more. Combine the supernatants.
-
SPE Cleanup: Dilute the combined supernatant with ultrapure water to a final volume where the organic solvent content is less than 10%. Proceed with the SPE protocol described in section 2.2.1, starting from the sample loading step.
UPLC-MS/MS Analysis
The instrumental analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
UPLC Conditions:
-
Column: Acquity UPLC HSS C18 (2.1 x 50 mm, 1.8 µm)[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the glucocorticoids. For example: 50% B for 0.5 min, linear gradient to 98% B in 9.5 min, hold for 2.5 min, then return to initial conditions and re-equilibrate.[5]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Capillary Voltage: 3.0 kV
-
Data Presentation
The following tables summarize the quantitative data for a selection of common glucocorticoids.
Table 1: UPLC-MS/MS MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 91.1 | 25 |
| Cortisone | 361.2 | 163.1 | 105.1 | 22 |
| Prednisolone | 361.2 | 343.2 | 147.1 | 18 |
| Dexamethasone | 393.2 | 373.2 | 355.2 | 15 |
| Betamethasone | 393.2 | 373.2 | 261.2 | 15 |
| Triamcinolone | 395.2 | 375.2 | 357.2 | 17 |
Table 2: Method Performance Data
| Analyte | Linearity (R²) | LOD (ng/L) in Water[7] | LOQ (ng/L) in Water[6] | Recovery (%) in Water[7] |
| Cortisol | >0.99 | 1.0 | 0.02 - 0.2 | 92 |
| Cortisone | >0.99 | 0.5 | 0.02 - 0.2 | 95 |
| Prednisolone | >0.99 | 2.0 | 0.08 - 0.2 | 91 |
| Dexamethasone | >0.99 | 1.5 | - | 90 |
| Betamethasone | >0.99 | 1.5 | - | 89 |
| Triamcinolone | >0.99 | - | - | - |
Note: LOD and LOQ values are highly matrix-dependent and instrument-specific.
Visualizations
Caption: Experimental workflow for glucocorticoid analysis.
Caption: Solid-Phase Extraction (SPE) protocol steps.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of glucocorticoids in environmental water and soil samples. The combination of solid-phase extraction for sample pre-concentration and the selectivity of tandem mass spectrometry allows for low detection limits, making this method suitable for environmental monitoring and risk assessment studies. The provided protocols and data serve as a foundational guide for laboratories aiming to implement glucocorticoid analysis.
References
- 1. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.utep.edu [scholarworks.utep.edu]
- 4. Determination of Glucocorticoids in UPLC-MS in Environmental Samples from an Occupational Setting [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Glucocorticoids in UPLC-MS in Environmental Samples from an Occupational Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
- 7. Determination of glucocorticoids in sewage and river waters by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Corticosteroid Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticosteroid receptors, including the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR), are critical therapeutic targets for a wide range of inflammatory, autoimmune, and metabolic disorders. Identifying novel ligands with specific binding affinities and functional activities for these receptors is a key objective in drug discovery. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large compound libraries for their ability to bind to corticosteroid receptors. This document provides detailed application notes and protocols for three common HTS assay formats: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Reporter Gene Assays.
Corticosteroid Receptor Signaling Pathways
Corticosteroid receptors are ligand-activated transcription factors that reside in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
Glucocorticoid Receptor (GR) Signaling Pathway
Mineralocorticoid Receptor (MR) Signaling Pathway
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying corticosteroid receptor modulators follows a multi-step process, from assay development to hit confirmation.
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency and efficacy of different compounds. The following tables provide examples of how to structure such data.
Table 1: Binding Affinity Data for Glucocorticoid Receptor (GR) Ligands
| Compound | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Z'-Factor |
| Dexamethasone (B1670325) | Radioligand Binding | 0.8 | 38 | 2.5 | > 0.7 |
| Budesonide | Fluorescence Polarization | 1.2 | - | 5.1 | > 0.6 |
| Ciclesonide | TR-FRET | - | - | 3.8 | > 0.8 |
| Mometasone Furoate | Reporter Gene Assay | - | - | 0.2 | > 0.7 |
Note: Ki (inhibitory constant), Kd (dissociation constant), and IC50 (half-maximal inhibitory concentration) are measures of binding affinity or functional potency. Lower values indicate higher affinity/potency. The Z'-factor is a measure of assay quality, with values > 0.5 indicating a robust assay suitable for HTS.[1][2]
Table 2: Binding Affinity Data for Mineralocorticoid Receptor (MR) Antagonists
| Compound | Assay Type | Ki (nM) | IC50 (nM) | Z'-Factor |
| Spironolactone | Radioligand Binding | 24 | 50 | > 0.6 |
| Eplerenone | TR-FRET | 990 | 1500 | > 0.7 |
| Finerenone | Reporter Gene Assay | - | 18 | > 0.8 |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled corticosteroid ligand (tracer) from the receptor by a test compound. The change in fluorescence polarization is inversely proportional to the amount of tracer displaced.
Materials:
-
Purified recombinant human Glucocorticoid Receptor (GR) or Mineralocorticoid Receptor (MR)
-
Fluorescently labeled GR/MR ligand (e.g., Fluormone™ GS1 Green)
-
Assay Buffer (e.g., 10 mM potassium phosphate, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include positive controls (known high-affinity ligand) and negative controls (DMSO vehicle).
-
Tracer Addition: Add the fluorescent tracer, diluted in assay buffer, to all wells.
-
Receptor Addition: Add the purified receptor, diluted in assay buffer, to all wells except for the "no receptor" control wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for a green tracer).
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the high and low controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve. The Z'-factor can be calculated using the mean and standard deviation of the high and low controls to assess assay quality.[3]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the disruption of FRET between a terbium (Tb)-labeled antibody bound to a tagged receptor and a fluorescent tracer bound to the receptor's ligand-binding pocket.
Materials:
-
GST-tagged recombinant human GR or MR ligand-binding domain (LBD)
-
Terbium-labeled anti-GST antibody
-
Fluorescent tracer (e.g., LanthaScreen™ TR-FRET tracer)
-
TR-FRET Assay Buffer
-
Test compounds in DMSO
-
White or black, low-volume 384-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the assay plate.
-
Receptor/Antibody Mix: Prepare a mixture of the GST-tagged receptor LBD and the Tb-labeled anti-GST antibody in TR-FRET assay buffer. Add this mix to all wells.
-
Tracer Addition: Add the fluorescent tracer, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the time-resolved fluorescence at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a suitable time delay (e.g., 100 µs) following excitation at ~340 nm.[4][5]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the IC50 values from the dose-response curves. The Z'-factor should be calculated to ensure assay robustness.[4][6]
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the corticosteroid receptor in a cellular context.
Materials:
-
Mammalian cell line stably expressing the full-length human GR or MR and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Test compounds in DMSO.
-
Agonist (for antagonist mode) (e.g., dexamethasone for GR, aldosterone (B195564) for MR).
-
White, clear-bottom 96- or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells into the microplates at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of test compounds to the cells.
-
Antagonist Mode: Add serial dilutions of test compounds in the presence of a fixed concentration (e.g., EC80) of a known agonist.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator to allow for gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the control wells. For agonist mode, calculate the EC50 values. For antagonist mode, calculate the IC50 values. The Z'-factor should be determined from the control wells to validate the assay performance.[2]
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluprednidene Acetate in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene acetate (B1210297) is a synthetic, fluorinated corticosteroid classified as a moderately potent glucocorticoid.[1][2] It is utilized in dermatology for the topical treatment of various inflammatory skin conditions, including eczema (atopic dermatitis), psoriasis, and contact dermatitis.[2][3] Its therapeutic effects stem from its anti-inflammatory, anti-allergic, and immunosuppressive properties.[4] This document provides detailed protocols and application notes for the use of Fluprednidene acetate in dermatological research, summarizing its mechanism of action, experimental procedures, and available efficacy data.
Mechanism of Action
This compound, like other glucocorticoids, exerts its effects through both genomic and non-genomic pathways upon penetrating the cell membrane of skin cells, such as keratinocytes.
Genomic Pathway: The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). This binding event displaces heat shock proteins, leading to receptor dimerization. The activated this compound-GR complex then translocates into the nucleus. Inside the nucleus, it modulates gene expression in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). By preventing NF-κB from binding to its DNA response elements, this compound suppresses the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, IL-8, TNF-α), chemokines, and adhesion molecules.[5][6][7]
Non-Genomic Pathway: this compound can also initiate rapid, non-genomic effects by interacting with membrane-associated glucocorticoid receptors. This can lead to the modulation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, contributing to its immediate anti-inflammatory effects.
Signaling Pathway Diagram
Caption: Glucocorticoid receptor signaling pathway of this compound in a keratinocyte.
Quantitative Data Summary
While extensive quantitative data for this compound is limited in publicly accessible literature, the following tables summarize available information from clinical and preclinical contexts.
Table 1: In Vitro Anti-Inflammatory Activity Data
| Assay Type | Cell Line | Inflammatory Stimulus | Measured Cytokines | This compound Concentration | Result | Citation |
| Cytokine Release Assay | HaCaT Keratinocytes | TNF-α (20 ng/mL) | IL-6, IL-8 | Not Specified | General glucocorticoids show dose-dependent inhibition.[7] | [7] |
| IC50 Determination | HaCaT Cells | Not Applicable | Cell Viability | Not Specified for this compound | IC50 values are assay-dependent.[8] | [8] |
Note: Specific dose-response and IC50 data for this compound's effect on individual cytokines were not available in the reviewed literature. The table reflects general methodologies where it would be evaluated.
Table 2: Clinical Efficacy Data
| Condition | Study Design | Comparator | Key Efficacy Endpoint | Result | Citation |
| Steroid-Responsive Dermatoses (Eczema, Psoriasis, etc.) | Double-blind, Controlled | Betamethasone 17-valerate | Overall treatment efficacy (Erythema, pruritus, scaling, etc.) | "Good to very good" results within 15 days, with no significant difference between this compound (once daily) and Betamethasone (thrice daily).[3] | [3] |
| Steroid-Responsive Dermatoses | Double-blind, Controlled | Betamethasone and Triamcinolone | Improvement in signs and symptoms | Effective within one week, with significant improvement in erythema, pruritus, scaling, etc.[4] | [4] |
| Lichen Simplex Chronicus | Double-blind, RCT | Betamethasone 17-valerate | Reduction in symptomatology scores | Mean change in score of 5.3 for this compound vs. 3.8 for Betamethasone (p=0.17), suggesting comparable efficacy with once-daily application.[9] | [9] |
Note: Standardized scores such as PASI (Psoriasis Area and Severity Index) and EASI (Eczema Area and Severity Index) were not reported in the available clinical trials for this compound.
Experimental Protocols
The following are representative protocols for evaluating the dermatological effects of this compound in a research setting.
Protocol 1: In Vitro Anti-Inflammatory Assay in Human Keratinocytes
This protocol details a method to assess the ability of this compound to suppress the production of pro-inflammatory cytokines in a human keratinocyte cell line (HaCaT).
1. Materials and Reagents:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for human IL-6 and IL-8
-
96-well cell culture plates
2. Cell Culture and Seeding:
-
Culture HaCaT cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and grow to 80-90% confluency (approximately 24-48 hours).
3. Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 1 nM to 10 µM.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the this compound dilutions to the respective wells. Include a "vehicle control" group treated with the same concentration of the vehicle (e.g., DMSO) as the highest drug concentration.
-
Incubate the plates for 1-2 hours at 37°C.
4. Inflammatory Stimulation:
-
Prepare a solution of TNF-α in serum-free DMEM at a final concentration of 20 ng/mL.
-
Add the TNF-α solution to all wells except for the "unstimulated control" group.
-
Incubate the plates for 24 hours at 37°C.
5. Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatants from each well.
-
Quantify the concentration of IL-6 and IL-8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Analyze the data by comparing the cytokine levels in the this compound-treated groups to the TNF-α stimulated (vehicle control) group. Calculate the percentage inhibition and, if possible, the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory cytokine assay.
Conclusion
This compound is a moderately potent topical corticosteroid with a well-established mechanism of action involving the glucocorticoid receptor and suppression of pro-inflammatory pathways. The provided protocols offer a framework for researchers to investigate its anti-inflammatory effects in a controlled laboratory setting. While clinical data confirms its efficacy in various dermatoses, further studies employing standardized scoring systems and quantitative molecular analyses would be beneficial to precisely delineate its therapeutic profile and dose-response relationships.
References
- 1. A Clinical Assessment of a New Steroidal Cream Fluprednylidene-21-acetate (Decoderm) - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. axplora.com [axplora.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: Developing Topical Drug Delivery Systems for Fluprednidene Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene acetate (B1210297) is a potent corticosteroid used in dermatology to treat various inflammatory skin conditions such as atopic and contact dermatitis.[1] Its therapeutic efficacy is dependent on its successful delivery into the skin layers. These application notes provide a comprehensive guide to developing and evaluating topical drug delivery systems for Fluprednidene acetate, focusing on key in vitro methodologies to ensure product performance and quality.
This compound is a glucocorticoid with anti-inflammatory and anti-allergic properties.[2] Like other corticosteroids, it works by blocking inflammatory mediators and suppressing immune responses in the skin.[3] The development of topical formulations aims to maximize the local therapeutic effect while minimizing potential systemic absorption and associated side effects.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective topical delivery system. These properties influence its solubility, partitioning behavior, and ultimately its ability to permeate the skin barrier.
| Property | Value | Reference |
| Molecular Formula | C24H29FO6 | [2] |
| Molecular Weight | 432.5 g/mol | [2] |
Key Experiments for Topical Formulation Development
The development and evaluation of topical drug delivery systems for this compound involve several key in vitro tests to characterize the formulation's performance. These tests are critical for formulation optimization, quality control, and establishing bioequivalence with existing products.[6][7]
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the rate at which this compound is released from a semi-solid formulation.[6] This test is sensitive to changes in the formulation's physical and chemical properties and is recommended by regulatory agencies like the FDA for post-approval changes and to support bioequivalence.[6][8]
In Vitro Permeation Testing (IVPT)
IVPT is used to evaluate the permeation of this compound through the skin.[9][10] This test provides insights into the amount of drug that can penetrate the stratum corneum and reach the viable epidermis and dermis. Excised human skin is considered the gold standard for these studies.[11]
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) of this compound Formulations
Objective: To determine and compare the in vitro release rate of this compound from different topical formulations (e.g., cream, ointment, gel).
Apparatus and Materials:
-
Vertical Diffusion Cells (Franz Cells)
-
Synthetic membrane (e.g., Tuffryn®)
-
Receptor medium (e.g., ethanol/water mixture)[6]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
This compound reference standard
-
Test formulations of this compound
Experimental Workflow:
Caption: Workflow for In Vitro Release Testing (IVRT).
Procedure:
-
Franz Cell Preparation: Assemble the vertical diffusion cells.
-
Membrane Mounting: Mount a synthetic membrane onto each cell, ensuring no air bubbles are trapped.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., a 55/45 v/v ethanol/water solution) and maintain the temperature at 32°C.[6] The receptor medium should ensure sink conditions.
-
Formulation Application: Apply a finite dose (e.g., ~300 mg) of the this compound formulation to the surface of the membrane.[6]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis and replace it with fresh, pre-warmed medium.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or UPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound released per unit area (μg/cm²) and plot it against the square root of time. The slope of the linear portion of the curve represents the release rate.
Data Presentation:
| Formulation | Release Rate (μg/cm²/h^0.5) |
| Cream | Insert Value |
| Ointment | Insert Value |
| Gel | Insert Value |
Protocol 2: In Vitro Permeation Testing (IVPT) of this compound Formulations
Objective: To evaluate the permeation of this compound from topical formulations through ex vivo human skin.[10]
Apparatus and Materials:
-
Vertical Diffusion Cells (Franz Cells) or Flow-Through Diffusion Cells (Bronaugh Cells)[10]
-
Dermatomed ex vivo human skin[12]
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)
-
HPLC or LC-MS/MS system
-
This compound reference standard
-
Test formulations of this compound
Experimental Workflow:
References
- 1. axplora.com [axplora.com]
- 2. This compound | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. fda.gov [fda.gov]
- 9. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 12. permegear.com [permegear.com]
Application Notes and Protocols for the Synthesis and Purification of Fluprednidene Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of Fluprednidene acetate (B1210297), a synthetic corticosteroid. The following protocols are based on established principles of steroid chemistry and purification techniques, offering a guide for laboratory-scale preparation and purification.
Synthesis of Fluprednidene Acetate
The synthesis of this compound typically proceeds from a suitable steroid precursor, such as a 9α-fluoro-16-methylene steroid. A common and direct approach involves the acetylation of the C21 hydroxyl group of the corresponding precursor, Fluprednidene.
Experimental Protocol: Acetylation of Fluprednidene
This protocol describes the esterification of the primary hydroxyl group at the C21 position of Fluprednidene to yield this compound.
Materials:
-
Fluprednidene
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Fluprednidene (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5-2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane (B92381) mixture). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding 1M HCl solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Illustrative Quantitative Data
The following table provides expected, illustrative data for the synthesis of a related corticosteroid, Fludrocortisone acetate, which can serve as a benchmark for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 9β,11β-epoxy-17α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate |
| Product | Fludrocortisone acetate |
| Yield | ~57% |
| Purity (by HPLC) | >98% |
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting materials and by-products. Purification is essential to achieve the desired purity for research and development purposes. A combination of column chromatography and recrystallization is commonly employed.
Experimental Protocol: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 v/v).
-
Fraction Collection: Collect fractions of the eluate in separate tubes or flasks.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Experimental Protocol: Purification by Recrystallization
This protocol describes the final purification of this compound by recrystallization to obtain a highly pure crystalline solid.
Materials:
-
Purified this compound (from column chromatography)
-
Acetone
-
Hexane (or another suitable anti-solvent like ethanol (B145695) or methanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimum amount of hot acetone.
-
Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists. If too much anti-solvent is added, add a small amount of the dissolving solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent mixture (acetone/hexane).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
HPLC Method Parameters
The following table outlines typical HPLC parameters for the analysis of this compound.[2]
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier |
| Detection | UV at an appropriate wavelength (e.g., 240-254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) |
Visualizations
Signaling Pathway of Glucocorticoids
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Glucocorticoid signaling pathway.
Workflow for Synthesis and Purification of this compound
The following diagram illustrates the overall workflow from starting material to the final purified product.
Caption: Synthesis and purification workflow.
References
Application Notes and Protocols for the Use of Fluprednidene Acetate in Hematopoietic Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprednidene acetate (B1210297), a potent synthetic glucocorticoid, has garnered interest in various therapeutic areas. While direct studies on its specific application in hematopoietic stem cell (HSC) culture are limited, the broader class of glucocorticoids has been shown to exert significant influence on HSC biology. These effects primarily revolve around the regulation of cell fate, differentiation, and engraftment potential. Glucocorticoids are known to modulate key signaling pathways that govern hematopoiesis, making them a subject of investigation for enhancing the efficacy of HSC-based therapies. These application notes provide a detailed overview of the potential uses of Fluprednidene acetate in HSC culture, based on the established effects of glucocorticoids, along with extrapolated protocols for its experimental use.
Principle of Action
Glucocorticoids, including this compound, are believed to impact hematopoietic stem cells through various mechanisms. A primary mechanism involves the upregulation of the chemokine receptor CXCR4.[1][2] Increased CXCR4 expression on the surface of HSCs enhances their migration and homing to the bone marrow niche, a critical step for successful engraftment following transplantation.[1][2][3] This is achieved through chromatin remodeling, specifically by increasing histone acetylation at the CXCR4 promoter region.[1]
Furthermore, glucocorticoids can influence the differentiation pathways of HSCs. Studies have shown that they can promote the generation of Natural Killer (NK) cells while concurrently inhibiting the development of other lymphoid lineages.[4] However, it is also important to note that corticosteroids can induce apoptosis in CD34+ hematopoietic cells, an effect that can be potentially mitigated by the co-administration of cytokines.[5]
Data Presentation
The following table summarizes the reported effects of various glucocorticoids on hematopoietic stem cells. This data can serve as a foundational reference for designing experiments with this compound, although specific concentrations and outcomes will require optimization.
| Glucocorticoid | Concentration | Incubation Time | Key Effects on HSCs | Reference |
| Hydrocortisone succinate | 10⁻⁵ M | Long-term culture | Supplement for myeloid long-term culture | [6] |
| Dexamethasone | 1 µM | 16 hours | Increased surface expression of CXCR4 | [1] |
| Fluticasone propionate (B1217596) (Flonase) | 1 µM | 16 hours | Significant increase in CXCR4 expression, leading to a 4.4-fold increase in homing efficiency and enhanced long-term engraftment in mice. | [1][2] |
| Cortisol | 1 µM | 16 hours | Increased CXCR4 mRNA and protein levels | [1] |
| Dexamethasone | 10⁻³ M | Not specified | Induces apoptosis in pure CD34+ cells | [5] |
| Prednisolone | 10⁻³ M | Not specified | Induces apoptosis in pure CD34+ cells | [5] |
Experimental Protocols
The following are generalized protocols for the treatment of hematopoietic stem cells with glucocorticoids, which can be adapted for use with this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for this compound.
Protocol 1: In Vitro Treatment of CD34+ HSCs for Enhanced CXCR4 Expression
Objective: To upregulate the surface expression of CXCR4 on human cord blood-derived CD34+ cells.
Materials:
-
Isolated human cord blood CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-human CD34, anti-human CXCR4)
Procedure:
-
Thaw and culture isolated CD34+ cells in serum-free expansion medium.
-
Prepare a working solution of this compound from the stock solution. A starting concentration range of 0.1 µM to 10 µM is recommended for initial optimization, based on data from other glucocorticoids.[1]
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the cell culture.
-
Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO₂.[1][2]
-
After incubation, harvest the cells and wash them twice with cold PBS.
-
Stain the cells with fluorescently labeled antibodies against CD34 and CXCR4.
-
Analyze the mean fluorescence intensity (MFI) of CXCR4 on the CD34+ cell population using a flow cytometer.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation at the CXCR4 Promoter
Objective: To determine if this compound enhances histone acetylation at the CXCR4 promoter in CD34+ cells.
Materials:
-
CD34+ cells treated with this compound or vehicle control (as in Protocol 1)
-
SDS Lysis Buffer
-
ChIP Dilution Buffer
-
Antibodies for ChIP (e.g., anti-acetyl-Histone H4)
-
Protein A/G magnetic beads
-
Primers for qPCR targeting the CXCR4 promoter region
Procedure:
-
Treat CD34+ cells with this compound or vehicle for 16 hours.[1]
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at 37°C.[1]
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells in SDS Lysis Buffer.
-
Sonicate the cell lysate to shear the DNA to an average fragment size of 200-1000 bp.
-
Dilute the supernatant with ChIP Dilution Buffer.
-
Pre-clear the lysate with protein A/G magnetic beads.
-
Incubate the lysate with the anti-acetyl-Histone H4 antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the crosslinks.
-
Purify the DNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the CXCR4 promoter to quantify the amount of precipitated DNA.
Visualizations
References
- 1. Glucocorticoid hormone-induced chromatin remodeling enhances human hematopoietic stem cell homing and engraftment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Frontiers | Regulation of the Immune System Development by Glucocorticoids and Sex Hormones [frontiersin.org]
- 4. Glucocorticoids inhibit human hematopoietic stem cell differentiation toward a common ILC precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mpapi.bjcancer.org [mpapi.bjcancer.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Fluprednidene Acetate
Welcome to the technical support center for Fluprednidene Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low aqueous solubility of Fluprednidene Acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
This compound is a synthetic corticosteroid with anti-inflammatory and anti-allergic properties, primarily used in topical formulations for dermatological conditions.[1] Its lipophilic nature, evidenced by a calculated LogP of approximately 2.3, contributes to its low solubility in aqueous solutions, posing challenges for formulation and experimental consistency.[2]
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is my this compound precipitating out of my aqueous solution?
A2: Precipitation of this compound from an aqueous solution is a common issue due to its low water solubility. This can be triggered by several factors, including:
-
Concentration: The concentration of this compound may have exceeded its saturation solubility in the aqueous medium.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
pH Shifts: Changes in the pH of the solution can affect the ionization state of the molecule, although corticosteroids are generally neutral, significant pH shifts can influence interactions with other formulation components.
-
Solvent Evaporation: If a co-solvent was used to initially dissolve the compound, its evaporation can lead to precipitation in the remaining aqueous phase.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Detailed protocols for these methods are available in the Experimental Protocols section.
Q4: What are some suitable organic solvents for dissolving this compound?
A4: Based on its corticosteroid structure, this compound is expected to be soluble in a range of organic solvents. While specific solubility data is limited, solvents commonly used for similar corticosteroids include methanol (B129727), ethanol, acetone, and dichloromethane.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and formulation of this compound in aqueous solutions.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental data between replicates.
-
Possible Cause: Inconsistent dissolution or precipitation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution of this compound (likely in an organic solvent) is fully dissolved and stable.
-
Control Final Solvent Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is consistent across all wells and is low enough to not affect the biological system.
-
Incorporate a Solubilizing Agent: Consider using a biocompatible solubilizing agent like a low percentage of DMSO, ethanol, or a cyclodextrin in your final assay medium.
-
Pre-equilibrate: Allow the diluted this compound solution to equilibrate at the assay temperature before adding it to your cells or protein.
-
Issue 2: Precipitation Upon Dilution of Stock Solution
-
Symptom: The solution becomes cloudy or visible particles form when adding the organic stock solution of this compound to an aqueous buffer.
-
Possible Cause: The aqueous medium cannot accommodate the concentration of the drug being added.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Reduce the target concentration of this compound in the aqueous solution.
-
Use a Co-solvent System: Prepare the aqueous buffer with a pre-determined percentage of a water-miscible co-solvent (e.g., ethanol, propylene (B89431) glycol) before adding the drug stock.[4]
-
Employ Cyclodextrin Complexation: Pre-formulate the this compound with a suitable cyclodextrin to create an inclusion complex with improved water solubility.[5][6]
-
Slow Addition and Stirring: Add the stock solution dropwise to the vigorously stirring aqueous phase to promote rapid dispersion and dissolution.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, this table provides physicochemical properties and solubility information for structurally similar corticosteroids to serve as a reference.
| Property | This compound | Hydrocortisone | Dexamethasone | Prednisolone Acetate |
| Molecular Formula | C₂₄H₂₉FO₆[2] | C₂₁H₃₀O₅ | C₂₂H₂₉FO₅ | C₂₃H₃₀O₆ |
| Molecular Weight ( g/mol ) | 432.49[7] | 362.46 | 392.46 | 402.48 |
| Calculated LogP | 2.3[2] | 1.61 | 1.83 | 2.59 |
| Aqueous Solubility | Not Reported | ~0.28 mg/mL | ~0.1 mg/mL[8] | Practically Insoluble |
| Solubility in Ethanol | Soluble | Sparingly Soluble | Soluble | Sparingly Soluble |
Note: "Practically Insoluble" generally refers to a solubility of less than 0.1 mg/mL.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of this compound in an aqueous buffer of your choice.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial with a screw cap).
-
Ensure there is undissolved solid material at the bottom of the container.
-
-
Equilibration:
-
Place the container in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9][10]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the aqueous solubility of this compound under the tested conditions.
-
Protocol 2: Solubility Enhancement using Co-solvency
This protocol provides a general method for using a co-solvent system to increase the solubility of this compound.[4]
-
Co-solvent Selection:
-
Choose a biocompatible, water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
-
Preparation of Co-solvent Blends:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
-
Solubility Determination in Co-solvent Blends:
-
Determine the solubility of this compound in each co-solvent blend using the shake-flask method described in Protocol 1.
-
-
Data Analysis:
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal blend for your desired concentration.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This method is a simple and effective way to prepare solid inclusion complexes of this compound with cyclodextrins.[11][12]
-
Molar Ratio Selection:
-
Based on the molecular weights of this compound and the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD), calculate the amounts needed for a 1:1 or 1:2 molar ratio.
-
-
Kneading Process:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Gradually add the accurately weighed this compound to the paste while continuously triturating with a pestle.
-
Knead the mixture for a defined period (e.g., 30-60 minutes) to ensure thorough interaction.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
-
Characterization:
-
Confirm the formation of the inclusion complex and determine the increase in aqueous solubility using methods like phase solubility studies, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol 4: Formulation of this compound Nanoparticles (Nanoprecipitation Method)
This protocol is adapted from methods used for other corticosteroids and can be a starting point for developing this compound nanoparticles.[3][13]
-
Preparation of Organic Phase:
-
Dissolve this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent (e.g., acetone).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).
-
-
Nanoprecipitation:
-
Under constant stirring, inject the organic phase into the aqueous phase. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours in a fume hood to allow the organic solvent to evaporate completely.
-
-
Nanoparticle Recovery and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any excess stabilizer and un-encapsulated drug.
-
-
Characterization:
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency. The increase in dissolution rate can be evaluated using a standard dissolution test.
-
Visualizations
Troubleshooting Workflow for Precipitation Issues
Experimental Workflow for Solubility Enhancement
Signaling Pathway (General Glucocorticoid Action)
References
- 1. axplora.com [axplora.com]
- 2. This compound | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymorphs and isostructural cocrystals of dexamethasone: towards the improvement of aqueous solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. wjbphs.com [wjbphs.com]
- 11. humapub.com [humapub.com]
- 12. oatext.com [oatext.com]
- 13. Rapidly Dissolving Microneedles for the Delivery of Steroid-Loaded Nanoparticles Intended for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluprednidene Acetate Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluprednidene acetate (B1210297) in in-vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for Fluprednidene acetate in in-vitro experiments?
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a hydrophobic compound and is poorly soluble in water. Therefore, a high-concentration stock solution should first be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. To minimize potential solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.
Q3: I'm observing precipitation of this compound when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous medium, perform one or more intermediate dilutions in your medium.
-
Gentle Warming and Mixing: Pre-warm your cell culture medium to 37°C and gently vortex or stir the medium while adding the this compound stock solution. This can help prevent localized high concentrations that lead to precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
Q4: What are the key signaling pathways modulated by this compound?
A4: As a glucocorticoid, this compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of various signaling pathways, most notably:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Glucocorticoids are well-known inhibitors of the NF-κB pathway.[1] They can induce the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise activate pro-inflammatory gene transcription.[2]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Glucocorticoids can also influence the MAPK signaling cascade. For instance, they can inhibit the activity of c-Jun N-terminal kinase (JNK), which is involved in the repression of AP-1 activity, another key transcription factor in inflammatory responses.[3]
Quantitative Data Summary
The following table provides a summary of effective concentrations for other corticosteroids in various in-vitro assays. This data can serve as a reference for designing experiments with this compound.
| Glucocorticoid | Assay Type | Cell Line | Effective Concentration | Reference |
| Mometasone | Cell Survival | Lymphoblast cell line CEM-c7/14 | 10⁻⁸ M | [4] |
| Methylprednisolone (B1676475) Acetate | Gene Expression | Equine Deep Digital Flexor Tendon-Derived Cells | 0.05 - 0.5 mg/mL | [5] |
| Dexamethasone | NF-κB Reporter Assay | HEK293 cells | ~0.5 x 10⁻⁹ M | [2] |
| Prednisolone | TNF-α Suppression | Rat model of endotoxemia | 1 mg/kg (in vivo) | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of this compound and establish a non-toxic concentration range for subsequent experiments.
Materials:
-
Target cells
-
This compound
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.
Materials:
-
This compound
-
Phosphate buffered saline (PBS, pH 6.4)
-
Egg albumin (fresh hen's egg)
-
Reference drug (e.g., Prednisolone)
-
Water bath
-
Colorimeter or plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin and 2.8 mL of PBS.
-
Compound Addition: Add 2 mL of various concentrations of this compound or the reference drug to the reaction mixture.
-
Incubation: Incubate the samples at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
Cooling: After heating, allow the samples to cool down to room temperature.
-
Absorbance Measurement: Measure the absorbance of the samples at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Protocol 3: NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol measures the ability of this compound to inhibit NF-κB transcriptional activity.
Materials:
-
HEK293 or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a predetermined time.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the stimulated control and determine the IC50 value.[2]
Protocol 4: MAPK Pathway Activation (Western Blot)
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK1/2, JNK, p38).
Materials:
-
Target cells
-
This compound
-
Stimulant (e.g., growth factor, cytokine)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for ERK1/2, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound for a specific time, followed by stimulation to activate the MAPK pathway.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the effect of this compound on MAPK pathway activation.
Visualizations
References
- 1. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. In vitro Effects of Methylprednisolone Acetate on Equine Deep Digital Flexor Tendon-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Fluprednidene acetate in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Fluprednidene acetate (B1210297) in experimental buffers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Solution |
| Rapid loss of Fluprednidene acetate in my buffer. | High pH of the buffer: Corticosteroids like this compound are susceptible to hydrolysis at alkaline pH.[1][2] | - Adjust the buffer pH to a neutral or slightly acidic range (pH 6-7.5).- If the experiment allows, consider using a buffer with a lower pH. |
| Presence of metal ions: Trace metal impurities in buffer reagents can catalyze the oxidation of corticosteroids.[1] | - Use high-purity buffer reagents and water.- Add a chelating agent like EDTA (disodium ethylenediaminetetraacetic acid) to your buffer at a low concentration (e.g., 0.01-0.1 mM) to sequester metal ions.[1][2] | |
| Exposure to light: Photodegradation can occur with corticosteroids.[3][4] | - Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.- Conduct experiments under low-light conditions whenever possible. | |
| Elevated temperature: Higher temperatures accelerate chemical degradation.[2] | - Prepare and store your buffered solutions of this compound at low temperatures (e.g., 2-8°C).- For long-term storage, consider freezing aliquots at -20°C or below. | |
| Precipitate formation in the buffer. | Low solubility of this compound: this compound has low aqueous solubility. | - Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer.- Ensure the final concentration of the organic solvent in your experimental buffer is low and does not affect your assay. |
| Inconsistent results between experiments. | Buffer variability: Differences in buffer preparation, such as water quality or reagent purity, can introduce variability.[1] | - Standardize your buffer preparation protocol.- Use the same source and grade of reagents for all experiments.- Prepare fresh buffer for each set of experiments. |
| Age of the solution: this compound can degrade over time in aqueous solutions. | - Prepare fresh working solutions of this compound from a stock solution immediately before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffers?
A1: The primary degradation pathways for corticosteroids like this compound involve the dihydroxyacetone side chain.[1][5] These include oxidation and hydrolysis, which can be catalyzed by factors such as pH, temperature, light, and the presence of metal ions.[1][2][3][4]
Q2: What is the optimal pH range for working with this compound in buffers?
A2: While specific data for this compound is limited, studies on related corticosteroids like prednisolone (B192156) show that degradation is highly dependent on hydroxide (B78521) ion concentration, increasing significantly at pH values above 8.[1][2] Therefore, a neutral to slightly acidic pH range (pH 6-7.5) is recommended to minimize degradation.
Q3: Which buffers are recommended for experiments with this compound?
A3: Phosphate and borate (B1201080) buffers have been used in stability studies of corticosteroids.[1][6] Phosphate-buffered saline (PBS) at a pH of around 7.4 is a common starting point. However, the choice of buffer will depend on the specific requirements of your experiment. It is crucial to ensure the buffer components do not interfere with your assay.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective analytical techniques for monitoring the degradation of corticosteroids and quantifying the remaining active compound.[3][4][5][7][8][9]
Q5: Should I be concerned about trace metal impurities in my buffer?
A5: Yes, trace metal impurities can catalyze the autoxidation of corticosteroids.[1] It is advisable to use high-purity reagents and water for buffer preparation. The addition of a chelating agent like EDTA can help to mitigate the catalytic effect of any residual metal ions.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Buffer Solution
This protocol describes the preparation of a buffered solution of this compound with measures to minimize degradation.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)
-
Phosphate-buffered saline (PBS) tablets or high-purity buffer salts
-
High-purity water (e.g., Milli-Q or equivalent)
-
Disodium ethylenediaminetetraacetic acid (EDTA)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare the Buffer:
-
Dissolve PBS tablets or salts in high-purity water to the desired concentration (e.g., 1X PBS).
-
Add EDTA to a final concentration of 0.1 mM.
-
Adjust the pH to 7.2-7.4 using sterile-filtered HCl or NaOH.
-
Sterile-filter the buffer through a 0.22 µm filter.
-
-
Prepare the Stock Solution:
-
Dissolve this compound in DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
-
-
Prepare the Working Solution:
-
Immediately before use, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in the prepared PBS buffer containing EDTA.
-
Protect the working solution from light and use it promptly.
-
Protocol 2: Basic Stability Assessment of this compound
This protocol provides a framework for assessing the stability of this compound in your experimental buffer.
Materials:
-
Buffered working solution of this compound (prepared as in Protocol 1)
-
Incubator or water bath set to the experimental temperature
-
HPLC or TLC system for analysis
-
Amber vials
Procedure:
-
Sample Preparation:
-
Dispense aliquots of the buffered this compound solution into amber vials.
-
Prepare a "time zero" sample by immediately analyzing one aliquot.
-
Place the remaining vials in an incubator at the desired experimental temperature.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Analyze the sample using a validated HPLC or TLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate constant and the half-life of the compound in your buffer under the tested conditions.
-
Quantitative Data
The following table summarizes stability data for Prednisolone, a structurally related corticosteroid, which can provide insights into the expected behavior of this compound.
| Compound | Buffer | pH | Condition | Degradation Rate | Reference |
| Prednisolone | Aqueous Solution | >8 | Hydroxide-ion dependent | Markedly increased | [1] |
| Cortisol | Carbonate Buffer | 9.1 | Spontaneous oxidation | 1.6-2.8% / hour | [2] |
Note: This data is for related compounds and should be used as a general guide. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for experiments with this compound.
Caption: Decision tree for buffer selection and optimization.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. scispace.com [scispace.com]
- 3. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Products - HTI Scientific [perkinelmervietnam.vn]
- 9. researchgate.net [researchgate.net]
Addressing matrix effects in NMR analysis of corticosteroid creams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of corticosteroid creams.
Frequently Asked Questions (FAQs)
Q1: Why is NMR analysis of corticosteroid creams challenging?
A1: The primary challenges in the NMR analysis of corticosteroid creams stem from two main factors:
-
Low Concentration of Active Pharmaceutical Ingredient (API): Corticosteroids are often present in low concentrations (typically 0.025% to 1.0% by weight) within the cream matrix.[1] This low concentration can make their signals difficult to detect and accurately quantify, especially in the presence of overwhelming signals from the excipients.
-
Complex Matrix: Creams and ointments are complex semi-solid formulations containing a variety of excipients such as fats, oils, waxes, emulsifiers, preservatives, and penetration enhancers. These excipients produce strong and often broad signals in the ¹H NMR spectrum that can overlap with and obscure the signals of the corticosteroid.
Q2: Which NMR technique is best suited for analyzing corticosteroid creams, solution-state or solid-state NMR?
A2: Both solution-state and solid-state NMR (ssNMR) have their advantages and can be employed depending on the analytical goal.
-
Solution-state NMR is widely used for quantitative analysis (qNMR) and requires the extraction of the corticosteroid from the cream matrix into a deuterated solvent. This method provides high-resolution spectra, which is ideal for identifying and quantifying the API. However, the extraction process can be time-consuming and may not be exhaustive.
-
Solid-state NMR (ssNMR) offers the significant advantage of analyzing the cream directly without the need for extraction.[2] This non-destructive technique can provide information about the physical state of the API within the formulation (e.g., crystalline vs. amorphous) and can help identify interactions between the drug and excipients.[2] However, ssNMR spectra typically have broader lines than solution-state spectra, which can make quantification more challenging.
Q3: What are the most common excipients in corticosteroid creams and how do they interfere with NMR analysis?
A3: Corticosteroid creams commonly contain a variety of excipients to achieve the desired physical properties and therapeutic effect. These include:
-
Oily phase components: White soft paraffin, liquid paraffin, cetyl alcohol, and stearyl alcohol are common fatty components that produce large, broad signals in the aliphatic region of the ¹H NMR spectrum (typically 0.8-1.6 ppm). These signals can easily overwhelm the signals from the methyl and methylene (B1212753) groups of the corticosteroid.
-
Emulsifiers and Surfactants: These are used to stabilize the oil-in-water or water-in-oil emulsion. Examples include polyethylene (B3416737) glycol (PEG) derivatives and sorbitan (B8754009) esters. Their signals can appear in various regions of the spectrum and contribute to the overall complexity.
-
Preservatives: Parabens (methylparaben, propylparaben) are frequently used and have characteristic aromatic signals that could potentially overlap with aromatic signals from certain corticosteroids.
-
Humectants: Propylene glycol and glycerol (B35011) are common humectants that show distinct signals in the ¹H NMR spectrum.
The primary interference from these excipients is signal overlap and dynamic range issues, where the intense excipient signals make it difficult to accurately integrate the much smaller signals of the corticosteroid.
Q4: Can I use ¹⁹F NMR for the analysis of fluorinated corticosteroids in creams?
A4: Yes, ¹⁹F NMR is a powerful technique for the analysis of fluorinated corticosteroids (e.g., betamethasone, dexamethasone, fluocinolone (B42009) acetonide).[1] Since fluorine is not naturally abundant in most cream excipients, the ¹⁹F NMR spectrum is often much simpler and cleaner than the ¹H NMR spectrum, with minimal background interference.[1] This makes ¹⁹F NMR an excellent tool for both qualitative identification and quantitative analysis of fluorinated corticosteroids in these complex matrices.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, distorted baseline in ¹H NMR spectrum | 1. Incomplete dissolution of the cream matrix in the deuterated solvent. 2. High viscosity of the sample.[3] 3. Presence of paramagnetic impurities. | 1. Improve the extraction protocol to ensure complete removal of insoluble excipients. Consider using a solvent mixture or gentle heating. 2. Dilute the sample further if possible. For highly viscous samples, consider High-Resolution Magic Angle Spinning (HR-MAS) NMR if available.[3] 3. Filter the sample through a plug of glass wool to remove any particulate matter. |
| Corticosteroid signals are completely obscured by excipient signals | 1. Insufficient suppression of large excipient signals. 2. Low concentration of the corticosteroid. | 1. Implement advanced NMR pulse sequences for solvent or lipid suppression (e.g., presaturation, WET, or selective excitation).[4][5] 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Optimize the extraction procedure to concentrate the corticosteroid relative to the excipients. |
| Poor resolution and overlapping peaks | 1. Suboptimal shimming of the magnet. 2. High sample viscosity.[3][6] 3. Sample inhomogeneity. | 1. Carefully shim the magnet on your sample. 2. Increase the temperature of the NMR experiment to reduce viscosity and improve resolution. Be mindful of potential sample degradation at higher temperatures.[3] 3. Ensure the sample is thoroughly mixed and homogenous before analysis. |
| Inaccurate quantification results | 1. Incomplete relaxation of the nuclei. 2. Overlapping signals leading to integration errors. 3. Use of an inappropriate internal standard. | 1. Ensure a sufficiently long relaxation delay (D1) in your pulse sequence (typically 5 times the longest T1 relaxation time). 2. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals and identify unique, well-resolved signals for integration. 3. Select an internal standard that has a signal in a clear region of the spectrum, is chemically inert, and does not interact with the sample matrix. |
| Presence of a large water signal | 1. Water content in the cream formulation. 2. Use of a non-anhydrous deuterated solvent. | 1. Use a water suppression pulse sequence (e.g., presaturation). 2. Use a freshly opened bottle of anhydrous deuterated solvent or dry the solvent over molecular sieves. |
Experimental Protocols
Protocol 1: Solution-State ¹H NMR Sample Preparation via Liquid-Liquid Extraction
This protocol is suitable for the quantitative analysis of corticosteroids in creams.
Materials:
-
Corticosteroid cream sample
-
Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent
-
Methanol-d₄ (CD₃OD)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes and glass wool
-
NMR tubes (5 mm)
-
Internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Accurately weigh approximately 100-200 mg of the corticosteroid cream into a 15 mL centrifuge tube.
-
Add 1 mL of a 1:1 mixture of CDCl₃ and CD₃OD to the tube. The choice of solvent may need to be optimized based on the specific cream formulation.
-
Vortex the mixture vigorously for 2 minutes to disperse the cream and facilitate the extraction of the corticosteroid.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the liquid and solid phases.
-
Carefully transfer the supernatant (the clear liquid layer) to a clean vial using a Pasteur pipette.
-
To the remaining solid pellet in the centrifuge tube, add another 1 mL of the CDCl₃/CD₃OD mixture, vortex, and centrifuge again.
-
Combine the second supernatant with the first one.
-
Filter the combined supernatant through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[7]
-
Add a known amount of a suitable internal standard to the NMR tube for quantification.
-
Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient relaxation delay (e.g., 5 seconds) for accurate quantification.
Protocol 2: Solid-State ¹³C CP/MAS NMR Sample Preparation
This protocol is suitable for the direct analysis of corticosteroid creams without extraction.
Materials:
-
Corticosteroid cream sample
-
Solid-state NMR rotor (e.g., 4 mm zirconia rotor)
-
Spatula
Procedure:
-
Carefully pack the corticosteroid cream sample directly into the solid-state NMR rotor using a spatula.
-
Ensure the sample is packed uniformly to the appropriate height for the rotor, avoiding air bubbles.
-
Securely cap the rotor.
-
Acquire the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum. The contact time and spinning speed should be optimized for the specific sample to obtain the best signal-to-noise ratio and resolution.
Quantitative Data Summary
The following table provides a representative comparison of quantitative NMR methods for the analysis of a hypothetical 0.1% hydrocortisone (B1673445) cream. Actual results may vary depending on the specific formulation, instrumentation, and experimental conditions.
| Method | Sample Preparation | Typical Accuracy (%) | Typical Precision (%RSD) | Advantages | Disadvantages |
| ¹H qNMR | Liquid-Liquid Extraction | 98 - 102 | < 2% | High resolution, well-established quantification methods. | Time-consuming sample preparation, potential for incomplete extraction. |
| ¹⁹F qNMR (for fluorinated corticosteroids) | Liquid-Liquid Extraction | 99 - 101 | < 1.5% | High selectivity, minimal matrix interference. | Only applicable to fluorinated corticosteroids. |
| ¹³C ssNMR | Direct packing of cream | 95 - 105 | < 5% | No sample extraction required, provides information on the solid-state form. | Lower resolution, broader lines, more challenging quantification. |
Visualizations
References
- 1. diva-portal.org [diva-portal.org]
- 2. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water and lipid suppression techniques for advanced 1H MRS and MRSI of the human brain: Experts' consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
Improving extraction efficiency of Fluprednidene acetate from tissue samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Fluprednidene acetate (B1210297) from tissue samples. Below you will find frequently asked questions, a detailed troubleshooting guide, comparative data, and step-by-step experimental protocols to enhance your extraction efficiency and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for extracting Fluprednidene acetate from tissue samples?
A1: The most common methods for extracting corticosteroids like this compound from complex biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] A newer, high-throughput approach known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is also gaining popularity for corticosteroid analysis in tissues like the liver.[4][5][6] The choice of method depends on factors such as the tissue type, required cleanup level, available equipment, and desired throughput.
Q2: Why is protein removal a critical step in the extraction process?
A2: Proteins constitute a significant portion of tissue matrices and can interfere with analysis in several ways. They can precipitate in the analytical column, leading to blockages and a shortened column lifetime.[7] Furthermore, they can cause significant matrix effects in mass spectrometry-based detection by suppressing the ionization of the target analyte, which leads to inaccurate quantification.[7][8] Effective protein removal is therefore essential for robust and reliable bioanalysis.[7]
Q3: Is this compound susceptible to degradation during extraction?
A3: Yes. As an acetate ester, this compound is susceptible to chemical hydrolysis, where the acetate group is cleaved from the parent molecule. This can be catalyzed by acidic or basic conditions, and the reaction rate can be influenced by temperature.[9][10] It is crucial to control the pH and temperature during the extraction process to maintain the structural integrity of the analyte for accurate measurement.[9][11]
Q4: What is the "matrix effect" in LC-MS/MS analysis and how does it impact results?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[12][13] These interfering components, such as phospholipids, salts, and other endogenous materials, can either suppress or enhance the analyte's signal in the mass spectrometer.[8][14] This leads to poor accuracy and precision in quantitative analysis.[13] The matrix effect is a major challenge in bioanalysis, and its assessment and mitigation are critical for developing a reliable method.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem / Question | Potential Causes | Recommended Solutions |
| Why is my recovery of this compound consistently low or variable? | 1. Inefficient Tissue Homogenization: Incomplete disruption of the tissue prevents the solvent from accessing the analyte. | • Ensure the tissue is completely homogenized. Consider using bead beaters for tough tissues.[1] • Increase homogenization time or use cryo-grinding to prevent heat-related degradation.[15] |
| 2. Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for this compound. | • Optimize the extraction solvent. For LLE, consider mixtures like methyl tert-butyl ether (MTBE) and ethyl acetate.[16] • For PPT, acetonitrile (B52724) is often effective for corticosteroids.[3][17] | |
| 3. Suboptimal pH: The pH of the sample can affect the solubility and stability of the analyte. | • Adjust the sample pH to ensure the analyte is in its neutral form for better partitioning into organic solvents.[18] | |
| 4. Analyte Degradation: Hydrolysis of the acetate ester due to extreme pH or high temperature. | • Work at controlled, cool temperatures (e.g., 4°C) during extraction.[2] • Avoid strong acids or bases unless specifically required and validated.[9] | |
| 5. Insufficient Phase Separation (LLE): Emulsion formation can trap the analyte. | • Centrifuge at a higher speed or for a longer duration. • Add salt (e.g., sodium sulfate) to the aqueous layer to facilitate the separation of layers ("salting out").[18] | |
| 6. Incomplete Elution (SPE): The elution solvent may be too weak to desorb the analyte from the sorbent. | • Increase the volume or strength of the elution solvent. Test solvents with different polarities. • Ensure the sorbent does not dry out before elution unless the protocol specifies it.[19] | |
| How can I reduce the high matrix effects observed in my LC-MS/MS analysis? | 1. Insufficient Sample Cleanup: Co-extraction of matrix components (e.g., phospholipids, salts). | • Switch to a more selective sample preparation technique. SPE generally provides a cleaner extract than PPT.[13][17] • For LLE, perform a hexane (B92381) wash to remove non-polar lipids.[2] |
| 2. Co-elution of Interferences: Matrix components elute from the HPLC column at the same time as the analyte. | • Optimize the chromatographic gradient to better separate the analyte from interfering peaks.[13] • Use a suitable stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[8] | |
| Why is the reproducibility of my results poor? | 1. Inconsistent Sample Processing: Variations in homogenization, vortexing times, or solvent volumes. | • Use automated liquid handling systems for precise volume dispensing.[20] • Standardize all manual steps (e.g., vortexing time and speed) across all samples. |
| 2. Sample Inhomogeneity: The analyte may not be uniformly distributed throughout the tissue. | • Ensure the entire tissue sample is homogenized before taking an aliquot for extraction. | |
| 3. Pipetting Errors: Inaccurate pipetting of samples, standards, or solvents. | • Calibrate pipettes regularly. • Use reverse pipetting for viscous organic solvents. |
Quantitative Data Summary
The following tables provide a summary of expected performance for common extraction methods. Data is representative for corticosteroids and should be used as a general guideline.
Table 1: Comparison of Common Extraction Methods for this compound
| Method | Principle | Typical Recovery % | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile) or acid (e.g., TCA).[7] | 70-95% | Fast, simple, inexpensive, high-throughput.[3] | Produces a "dirty" extract with significant matrix effects.[13][17] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[18] | 80-100% | High recovery, provides a cleaner extract than PPT. | Can be labor-intensive, may form emulsions, uses large solvent volumes.[20] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent after matrix components are washed away.[21] | 85-105% | Provides the cleanest extract, high concentration factor, reduces matrix effects.[14][17] | More expensive, can be lower throughput, requires method development.[22] |
| QuEChERS | An extraction and cleanup method involving salting-out LLE followed by dispersive SPE (d-SPE).[4][6] | 85-110% | High-throughput, simple, uses minimal solvent, effective for a wide range of analytes.[5][23] | May require optimization for specific analyte/matrix combinations. |
Table 2: Representative Recovery and Matrix Effect Data for Corticosteroid Extraction
| Tissue Type | Extraction Method | Analyte Recovery (%) | Matrix Effect (%)* | RSD (%) |
| Liver | QuEChERS | 98 | -15 | < 10 |
| Skin | LLE (MTBE/Hexane) | 92 | -25 | < 15 |
| Muscle | SPE (C18) | 95 | -10 | < 10 |
| Adipose | PPT (Acetonitrile) | 85 | -40 | < 20 |
*Matrix Effect (%) is calculated as ((Peak area in matrix) / (Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific tissue type.
-
Sample Homogenization:
-
Weigh approximately 100 mg of tissue into a 2 mL polypropylene (B1209903) tube containing ceramic beads.
-
Add 400 µL of ice-cold deionized water and a suitable internal standard.
-
Homogenize the tissue using a bead beater homogenizer until no visible tissue clumps remain.
-
-
Protein Precipitation & Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a 4:1 v/v mixture of ethyl acetate and hexane) to the homogenate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the protein pellet and aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds, then transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a generic reversed-phase (e.g., C18) SPE cartridge.
-
Sample Preparation:
-
Homogenize 100 mg of tissue in 500 µL of 20% methanol (B129727) in water with an internal standard.
-
Centrifuge at 10,000 x g for 10 minutes to pellet debris.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of mobile phase for LC-MS/MS analysis.
-
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for low recovery.
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. methods of extraction protein precipitation method.pptx [slideshare.net]
- 4. Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of corticosteroids in samples of animal origin using QuEChERS and ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry. [diposit.ub.edu]
- 6. scispace.com [scispace.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2842569A - Hydrolysis of hydrocortisone acetate and delta1-hydrocortisone acetate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mpbio.com [mpbio.com]
- 16. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. employees.csbsju.edu [employees.csbsju.edu]
- 20. aurorabiomed.com [aurorabiomed.com]
- 21. analecta.hu [analecta.hu]
- 22. cris.unibo.it [cris.unibo.it]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating RP-HPLC Method Development for Corticosteroids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on stability-indicating RP-HPLC method development for corticosteroids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and validation of RP-HPLC methods for corticosteroids.
| Issue | Question | Possible Causes & Solutions |
| Poor Peak Shape | Q1: Why are my corticosteroid peaks exhibiting tailing or fronting? | A1: Peak asymmetry is a common issue in HPLC analysis.[1][2] Peak Tailing: This is often observed for basic compounds and can be caused by strong interactions with residual silanol (B1196071) groups on the stationary phase.[2] Solutions: - Optimize Mobile Phase pH: Adjusting the mobile phase pH can help to neutralize charged analytes and reduce secondary interactions.[3] - Use End-Capped Columns: Modern columns with high bonding densities and end-capping significantly reduce exposed silanol groups.[2] - Reduce Sample Overload: Injecting a smaller sample volume or a more dilute sample can prevent mass overload, a common cause of tailing.[3][4] Peak Fronting: This can occur due to column overload, poor sample solubility, or column collapse.[4] Solutions: - Reduce Sample Concentration: Lowering the concentration of the injected sample can prevent column saturation.[4] - Ensure Sample Solubility: The sample should be fully dissolved in the mobile phase. If not, consider a different injection solvent.[4] - Check Column Integrity: A sudden physical change in the column, known as column collapse, can be caused by inappropriate temperature or pH conditions.[4] |
| Inadequate Resolution | Q2: I am struggling to separate my corticosteroid from its degradation products or related substances. What can I do? | A2: Achieving adequate resolution is critical for a stability-indicating method. Several factors can be adjusted to improve separation.[5] Solutions: - Optimize Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly alter selectivity.[6] For instance, replacing acetonitrile with a mixture of THF and methanol (B129727) can improve the resolution of certain corticosteroids like cortisone (B1669442) and prednisolone (B192156).[7] - Adjust Column Temperature: Temperature can influence the retention and separation of steroids.[8] Increasing the column temperature can sometimes improve resolution.[7] - Select an Appropriate Stationary Phase: While C18 columns are widely used, alternative phases like phenyl-hexyl or polar-embedded phases can offer different selectivity for structurally similar corticosteroids.[6][9] - Modify Gradient Program: For complex separations, a gradient elution is often necessary. Optimizing the gradient slope and duration can enhance the separation of critical peak pairs.[10][11] |
| Method Variability | Q3: My retention times and peak areas are not reproducible. What could be the cause? | A3: Lack of reproducibility can stem from various instrumental or methodological issues. Solutions: - Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. - Check for Leaks: System leaks can cause fluctuations in flow rate and pressure, leading to variable retention times.[5] - Verify Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention. Ensure accurate and consistent preparation. - Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[5][8] |
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to validate for a stability-indicating RP-HPLC method according to ICH guidelines?
A1: According to ICH guidelines, the following parameters should be validated for a stability-indicating analytical procedure:[12][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16] Forced degradation studies are crucial to demonstrate specificity.[15][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (R²) value close to 0.999 is generally considered acceptable.[10][15][17]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[10][14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[10][14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]
Q2: How do I perform forced degradation studies for corticosteroids?
A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[18][19] These studies involve subjecting the corticosteroid to various stress conditions as recommended by ICH guidelines.[15][16]
A general protocol involves:
-
Preparation of Stock Solution: Accurately weigh and dissolve the corticosteroid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution.[18]
-
Application of Stress Conditions: Subject the stock solution to different stress conditions:[15][16][18]
-
Acid Hydrolysis: Treat with an acid solution (e.g., 0.01N to 5N HCl) and heat (e.g., 80°C).[18][20]
-
Base Hydrolysis: Treat with a base solution (e.g., 0.1N to 5N NaOH) and heat (e.g., 80°C).[18][20]
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., hydrogen peroxide).[20]
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures.[15]
-
Photolytic Degradation: Expose the drug to UV light.[14]
-
-
Neutralization (for acid and base hydrolysis): Cool the solution and neutralize it with an equivalent concentration and volume of base or acid, respectively.[18]
-
Analysis: Analyze the stressed samples by RP-HPLC to separate the parent drug from any degradation products.
Q3: What are typical starting chromatographic conditions for corticosteroid analysis?
A3: While method development requires optimization, here are some common starting conditions for RP-HPLC analysis of corticosteroids:
| Parameter | Typical Conditions |
| Column | C18 (Octadecyl silica), e.g., 250 mm x 4.6 mm, 5 µm[10] |
| Mobile Phase | A mixture of acetonitrile and water or methanol and water.[9][10] A common starting point is a 50:50 (v/v) ratio.[10] Gradient elution is often employed.[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 25°C to 40°C[10][12] |
| Detection Wavelength | UV detection at approximately 240 nm, as corticosteroids have a chromophore that absorbs in this region.[10] |
| Injection Volume | 10-20 µL[12][16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Corticosteroid
This protocol outlines a general procedure for conducting forced degradation studies on a corticosteroid drug substance.
1. Materials:
-
Corticosteroid reference standard
-
HPLC grade methanol or acetonitrile
-
Hydrochloric acid (HCl) solutions (e.g., 0.1N, 1N)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1N, 1N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating apparatus (e.g., water bath or oven)
-
UV lamp for photostability studies
2. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh about 10 mg of the corticosteroid reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol or acetonitrile to get a concentration of 1 mg/mL.
-
-
Acid Degradation:
-
Transfer 1 mL of the stock solution to a suitable flask.
-
Add 1 mL of 1N HCl.
-
Reflux the mixture for a specified period (e.g., 4 hours) at a set temperature (e.g., 80°C).
-
Cool the solution to room temperature.
-
Neutralize with 1 mL of 1N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Degradation:
-
Transfer 1 mL of the stock solution to a suitable flask.
-
Add 1 mL of 1N NaOH.
-
Reflux the mixture for a specified period (e.g., 2 hours) at a set temperature (e.g., 80°C).
-
Cool the solution to room temperature.
-
Neutralize with 1 mL of 1N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a suitable flask.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid corticosteroid powder in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).
-
After exposure, allow it to cool, then prepare a solution of a known concentration in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the corticosteroid to UV light (e.g., under a UV lamp in a photostability chamber) for a defined period.
-
Prepare a control sample stored in the dark.
-
3. Analysis:
-
Inject the prepared stressed samples, along with an unstressed control sample, into the HPLC system.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent drug peak.
Visualizations
Caption: Workflow for Forced Degradation Studies of Corticosteroids.
Caption: RP-HPLC Method Development and Validation Workflow.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. silicycle.com [silicycle.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. akjournals.com [akjournals.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencescholar.us [sciencescholar.us]
- 15. researchgate.net [researchgate.net]
- 16. ijirt.org [ijirt.org]
- 17. asianpubs.org [asianpubs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Fluprednidene acetate vasoconstrictor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Fluprednidene acetate (B1210297) vasoconstrictor assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in vasoconstrictor assay results?
A1: The most significant source of variability in vasoconstrictor assays is intra- and inter-subject physiological differences.[1][2][3] Factors such as skin thickness, vascular reactivity, and individual responses to corticosteroids can vary considerably.[1] Selecting subjects with a known and consistent blanching response is crucial to minimize this variability.[2]
Q2: Can the formulation vehicle affect the vasoconstrictor assay outcome?
A2: Yes, the vehicle can significantly influence the percutaneous absorption of Fluprednidene acetate and, consequently, the blanching response.[4][5] Different vehicles can alter the release characteristics of the active ingredient, leading to variations in potency and assay results.[4][5]
Q3: Is visual assessment of skin blanching sufficient for reliable results?
A3: While visual assessment is a common method, it can be subjective.[1] For more objective and quantitative data, the use of a chromameter is recommended to measure changes in skin color.[1][3]
Q4: How critical is the duration of drug application in the assay?
A4: The duration of application is a critical parameter that directly influences the extent of vasoconstriction.[6][7] Inconsistent application times will lead to variable results. It is essential to adhere strictly to the defined application period in the experimental protocol.
Q5: Can environmental conditions impact the assay?
A5: Yes, environmental factors such as temperature and humidity can affect skin physiology and blood flow, potentially influencing the vasoconstrictor response.[3] Maintaining a controlled laboratory environment is recommended to ensure consistency.
Troubleshooting Guide for Inconsistent Results
When faced with inconsistent results in your this compound vasoconstrictor assays, refer to the following table to identify potential causes and implement corrective actions.
| Issue | Potential Causes | Recommended Solutions |
| High Intra-Subject Variability | Inconsistent application technique (amount of product, pressure of application).Variations in skin hydration or temperature between applications.Site-to-site differences in skin permeability on the same subject. | Standardize the application procedure, ensuring the same amount of formulation is applied with consistent pressure.Acclimatize subjects to the room temperature before application.Use a template to ensure consistent application areas and randomize application sites. |
| High Inter-Subject Variability | Genetic differences in glucocorticoid receptor sensitivity.[8]Variations in skin type and pigmentation.[2][9]Lifestyle factors (e.g., smoking, caffeine (B1668208) intake) affecting vascular reactivity. | Screen subjects for their blanching response to a standard corticosteroid before enrolling them in the study.[2]Select a homogenous subject population in terms of skin type.Advise subjects to avoid caffeine and smoking for a defined period before the assay. |
| No or Weak Blanching Response | Low potency of the this compound formulation.Insufficient application duration.Subject is a known "non-responder" to topical corticosteroids. | Verify the concentration and stability of the active ingredient in the formulation.Optimize the application duration in a pilot study.Screen subjects for responsiveness prior to the main experiment. |
| "Patchy" or Uneven Blanching | Uneven application of the formulation.Incomplete contact of the formulation with the skin due to air bubbles or improper occlusion. | Ensure a uniform, thin layer of the formulation is applied.If using an occlusive dressing, ensure it is applied smoothly without trapping air. |
| Rapid Fading of Blanching | Short half-life of the formulation's effect.Rapid systemic absorption and clearance. | Shorten the time between the end of the application period and the measurement of the blanching response.Consider taking multiple measurements at different time points to capture the peak response. |
Experimental Protocols
Detailed Methodology for this compound Vasoconstrictor Assay
This protocol outlines a general procedure for conducting a vasoconstrictor assay with this compound. It is crucial to adapt this protocol based on the specific formulation and research question.
1. Subject Selection:
-
Recruit healthy volunteers with fair skin who are known to have a good blanching response to topical corticosteroids.[2]
-
Subjects should refrain from using any topical or systemic corticosteroids for a specified period before the study.
-
A preliminary screening with a standard corticosteroid can be performed to identify suitable subjects.
2. Application Site Preparation:
-
Select a suitable area on the volar aspect of the forearm.
-
Clean the application sites with a mild soap and water, then allow the skin to dry completely.
-
Mark the application sites using a template to ensure uniformity.
3. Formulation Application:
-
Apply a precise amount of the this compound formulation to the designated sites.
-
If required by the protocol, cover the application sites with an occlusive dressing.
-
Record the exact start time of the application.
4. Application Duration:
-
Maintain the application for a predetermined period (e.g., 6 hours). This duration should be consistent across all subjects and experiments.
5. Formulation Removal:
-
At the end of the application period, carefully remove the formulation and any occlusive dressing.
-
Gently clean the skin to remove any residual product.
6. Blanching Assessment:
-
Assess the degree of vasoconstriction (blanching) at specified time points after formulation removal (e.g., 2, 4, 6, and 24 hours).
-
For quantitative measurement, use a chromameter to record the 'a' value (redness). A decrease in the 'a' value indicates blanching.
-
For qualitative assessment, a trained observer can score the blanching on a predefined scale.
7. Data Analysis:
-
Calculate the change in the 'a*' value from baseline for each time point.
-
The data can be analyzed using models such as the Emax model to quantify the potency of the formulation.[2]
Visualizations
Signaling Pathway of Glucocorticoid-Induced Vasoconstriction
The following diagram illustrates the proposed signaling pathway for glucocorticoid-induced vasoconstriction in the skin.
Caption: Glucocorticoid signaling pathway leading to vasoconstriction.
Experimental Workflow for Vasoconstrictor Assay
This diagram outlines the key steps in a typical vasoconstrictor assay experimental workflow.
Caption: Experimental workflow of a vasoconstrictor assay.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting inconsistent vasoconstrictor assay results.
Caption: Troubleshooting flowchart for inconsistent assay results.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. bioavailability-bioequivalence.pharmaceuticalconferences.com [bioavailability-bioequivalence.pharmaceuticalconferences.com]
- 3. remedypublications.com [remedypublications.com]
- 4. researchgate.net [researchgate.net]
- 5. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. The skin-blanching assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor polymorphism, skin vasoconstriction, and other metabolic intermediate phenotypes in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eliminating the issue of skin color in assessment of the blanch response - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of animal models for chronic inflammatory skin disease studies
Welcome to the Technical Support Center for Chronic Inflammatory Skin Disease Animal Models. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to refine and improve the reliability of their preclinical studies.
General Troubleshooting and FAQs
This section addresses common issues applicable across various models of chronic inflammatory skin disease.
Frequently Asked Questions (General)
Q1: How do I choose the right animal model for my study? A1: The choice of model should be driven by your specific research question and hypothesis.[1] Consider the following factors:
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Pathogenesis: Does the model replicate the specific cellular and molecular pathways you are investigating (e.g., IL-23/IL-17 axis in psoriasis, Th2-dominant inflammation in atopic dermatitis)?[2][3]
-
Disease Phase: Are you studying acute inflammation or chronic disease progression? Many induced models, like the imiquimod (B1671794) (IMQ) model, better reflect acute inflammation.[1][4]
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Translational Relevance: How well does the model's phenotype, histology, and response to standard-of-care treatments correlate with the human disease?[5]
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Practicality: Consider the ease of induction, reproducibility, cost, and time required for the model.[6][7]
Q2: What are the most common causes of high variability in my experimental results? A2: High variability can stem from several sources:
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Animal-specific factors: Genetic background, age, sex, and microbiome differences between animals can influence inflammatory responses. C57BL/6 and BALB/c are common mouse strains, but they have different immune response profiles.[8]
-
Environmental factors: Stress, housing conditions, and diet can impact study outcomes.
-
Procedural inconsistencies: Variations in the application of inducing agents (e.g., amount of cream, application area), scoring methods, and measurement techniques.
Q3: What are the key ethical considerations when working with these models? A3: Ethical considerations are paramount to minimize animal suffering.[8] Key practices include:
-
Using the minimum number of animals required to obtain statistically significant results.
-
Implementing clear humane endpoints to determine when an animal should be removed from a study (e.g., excessive weight loss, severe skin lesions).
-
Employing analgesics where appropriate, provided they do not interfere with the experimental endpoints.
-
Ensuring all procedures are approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Troubleshooting Guide (General)
| Problem | Potential Cause | Recommended Solution |
| High mortality rate or excessive weight loss | Systemic effects of the topically applied inflammatory agent (e.g., imiquimod).[6] | Reduce the concentration or total dose of the inducing agent. Confine the application to a smaller, specific area using a Finn chamber.[6] Monitor body weight daily as a key health indicator. |
| Inconsistent or weak inflammatory response | Improper application technique; insufficient dose; animal strain is less responsive. | Ensure consistent shaving and application procedures. Verify the potency of the inducing agent. Consider using a different, more susceptible mouse strain (e.g., BALB/c mice are often used for Th2-dominant responses).[9] |
| Difficulty in measuring skin inflammation accurately | Subjective scoring; inconsistent measurement tools. | Use a standardized, blinded scoring system (e.g., a modified PASI for psoriasis).[10] Use digital calipers for consistent skin thickness measurements.[11] Measure edema via Evans blue dye extravasation or by calculating wheal volume for more quantitative data.[12] |
| Results do not align with expected therapeutic outcomes | The model may not reflect the specific mechanism of the drug. The drug's vehicle may have its own effects. | Re-evaluate if the model's inflammatory pathway is the correct target for your therapeutic. Always include a vehicle-only control group to account for any effects from the delivery medium. |
Psoriasis Models: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis
The imiquimod (IMQ)-induced model is the most widely used for studying psoriasis due to its convenience and rapid induction of a skin condition that mimics many features of human psoriasis, largely mediated by the IL-23/IL-17 axis.[2][6][7]
Imiquimod Model: FAQs
Q1: Why is the IMQ model so popular for psoriasis research? A1: The model offers several advantages: it is easy to use, provides rapid and reproducible results, is relatively inexpensive, and versatile, as it can be used with genetically modified animals.[6] It effectively mimics key features of human psoriasis, including skin thickening, scaling, and the infiltration of immune cells like T cells and neutrophils.[10][13]
Q2: What are the main limitations of the IMQ model? A2: The primary limitations are that it models acute inflammation rather than the chronic, adaptive immunity of human psoriasis, and its transcriptomic overlap with human psoriatic lesions can be poor.[1] High doses can cause significant systemic inflammation, leading to spleen enlargement and weight loss, which can confound results.[6] Furthermore, therapeutic responses in the model, such as the only partial improvement seen with IL-23 or IL-17 blockade, do not fully align with the high efficacy of these treatments in humans.[1]
Q3: How can I reduce the systemic side effects of imiquimod? A3: A modified protocol using a lower dose of IMQ (e.g., 25 mg instead of 62.5 mg) applied within a Finn chamber can significantly reduce systemic effects like weight loss and splenomegaly while still inducing the desired psoriasiform dermatitis.[6] This approach also allows for a control substance (like vaseline) to be applied to a separate chamber on the same animal, reducing inter-individual variability.[6]
Imiquimod Model: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Severe systemic inflammation (splenomegaly, >15% weight loss) | The standard protocol uses a high dose of IMQ (62.5 mg) that is absorbed systemically.[6] | Switch to a modified, low-dose protocol (25 mg) using Finn chambers to localize the inflammation and minimize systemic exposure.[6] |
| Lesions resolve too quickly to test therapeutics. | The standard IMQ model is acute and self-limiting. | The modified Finn chamber protocol may permit longer-term IMQ treatment studies, better mimicking the chronic nature of psoriasis.[6] |
| Poor correlation with human clinical trial data. | The model reflects an innate-driven acute inflammation, whereas human psoriasis is a chronic, adaptive immune disease.[1] | Acknowledge this limitation in your interpretation. Consider using complementary models, such as xenotransplantation of human psoriatic skin onto immunocompromised mice, for validation.[14] |
Key Experimental Protocol: Refined IMQ-Induced Psoriasis Model
This protocol is adapted from a refined method designed to reduce systemic effects.[6]
-
Animal Preparation: Use C57BL/6 mice. Shave the dorsal skin carefully one day before the first application.
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Chamber Preparation: For each mouse, prepare two 8 mm Finn chambers. Fill one with 25 mg of 5% imiquimod cream (Aldara) and the other with 25 mg of vaseline (as an intra-animal control).
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Application: Place the two chambers simultaneously on separate, adjacent areas of the shaved dorsal skin.
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Duration: Apply the chambers daily for the desired experimental duration (e.g., 4-6 days for acute studies, with the possibility of extension for chronic studies).
-
Clinical Assessment:
-
Scoring: Daily, score the severity of erythema (redness), scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[10]
-
Thickness: Measure skinfold thickness daily using a digital caliper.
-
-
Endpoint Analysis:
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Histology: Collect skin tissue for H&E staining to assess epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.
-
Immunohistochemistry: Stain for immune cell markers (e.g., CD3+ for T cells, MPO for neutrophils).[13]
-
Gene Expression: Use qPCR or RNA-seq to measure the expression of key cytokines like IL-17A, IL-23, and TNF-α in skin homogenates.[13]
-
Imiquimod-Induced Psoriasis Signaling Pathway
The diagram below illustrates the key signaling cascade initiated by imiquimod.
References
- 1. Reevaluating the Imiquimod Model: A Barrier to Translational Progress in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. criver.com [criver.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mouse models of atopic dermatitis: a critical reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. Enhancing Techniques for Determining Inflammatory Edema Formation and Neutrophil Accumulation in Murine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Psoriasis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 14. Animal models of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in custom topical formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in their custom topical formulations.
Troubleshooting Guides
Issue 1: Inconsistent Viscosity or Texture Between Batches
Question: We're observing significant differences in the viscosity and overall texture of our cream formulation from one batch to another. What are the likely causes and how can we troubleshoot this?
Answer:
Inconsistent viscosity and texture are common challenges in the manufacturing of semi-solid topical formulations.[1] The primary causes can be broken down into issues with raw materials and process parameters.
Possible Causes & Troubleshooting Steps:
-
Raw Material Variability:
-
Action: Qualify all incoming raw materials, especially polymers and emulsifiers which can have lot-to-lot variability in properties like molecular weight or particle size.[2] Implement a robust raw material qualification program.[3]
-
Action: Request a Certificate of Analysis (CoA) for each lot of raw material and compare it against your established specifications.[4][5]
-
-
Inaccurate Measurements:
-
Inconsistent Processing Parameters:
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Action: Tightly control critical process parameters (CPPs) such as mixing speed, time, temperature, and cooling rate.[6][7][8] Even minor deviations can significantly impact the final product's rheological properties.[9]
-
Action: For temperature-sensitive ingredients, ensure that heating and cooling rates are consistent across all batches to avoid phase separation or inconsistent thickening.[1][10]
-
Action: The order of addition of ingredients can also be critical. Maintain a consistent and documented order of addition for all batches.[6]
-
-
Inadequate Homogenization:
Issue 2: Variable In Vitro Release Testing (IVRT) Results
Question: Our in vitro release testing (IVRT) data shows high variability between replicate cells and different batches of the same formulation. How can we improve the consistency of our IVRT results?
Answer:
High variability in IVRT results can undermine confidence in your product's performance and create regulatory hurdles.[11] Addressing this requires a systematic evaluation of your experimental setup and protocol.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Formulation Sample Application:
-
Membrane Integrity and Variability:
-
Action: Visually inspect all membranes for defects before use and ensure they are from the same lot.[11] For studies using biological membranes like human cadaver skin, it's crucial to perform a skin integrity test (e.g., transepidermal water loss or electrical resistance) before each experiment.[11]
-
-
Air Bubbles:
-
Action: Ensure the membrane is fully wetted and in complete contact with the receptor medium to avoid air bubbles being trapped underneath, which can act as a barrier to diffusion.[11]
-
-
Poorly Controlled Experimental Conditions:
-
Action: Calibrate and monitor the temperature and stirring speed of the diffusion cell apparatus.[11] Inconsistent temperature or stirring can significantly affect the diffusion rate.
-
-
Low API Solubility in Receptor Medium:
-
Action: If you observe no or very low drug release, consider modifying the receptor medium to improve the solubility of the active pharmaceutical ingredient (API).[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the Quality by Design (QbD) approach and how does it help in minimizing batch-to-batch variability?
A1: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[12][13] Instead of relying solely on end-product testing, QbD aims to build quality into the product from the beginning.[13] This approach helps in identifying Critical Quality Attributes (CQAs) of the product, Critical Material Attributes (CMAs) of the raw materials, and Critical Process Parameters (CPPs) of the manufacturing process.[6][12] By understanding the relationships between these factors, a "design space" can be established, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.[12] Operating within this design space ensures consistent product quality and minimizes batch-to-batch variability.[13]
Q2: How do I select and qualify raw materials for my topical formulation?
A2: Raw material qualification is a critical first step in controlling variability.[3] The process should be risk-based and focus on:
-
Identification: Confirming the identity of the raw material.
-
Selection and Suitability: Ensuring the material is appropriate for its intended use in the formulation.[3] The functionality of the raw material, such as emulsification or thickening, is a key consideration.[5]
-
Characterization: Understanding the physicochemical properties of the material.
-
Vendor Qualification: Assessing the supplier's quality systems and ability to provide consistent material.
-
Quality Control: Establishing incoming material specifications and testing procedures.[3]
It is also important to consider that variations in the grade of excipients, such as differences in molecular weight, can lead to unexpected outcomes.[2]
Q3: What are the most important analytical techniques for assessing the consistency of topical formulations?
A3: Several analytical techniques are crucial for ensuring the quality and consistency of topical products:
-
High-Performance Liquid Chromatography (HPLC): Used for the accurate and precise quantification of the API in the formulation.[12][14][15]
-
Rheology: Measures the flow and deformation properties of the formulation (e.g., viscosity). Rheological characteristics are critical for ensuring consistent application and performance.[16][17]
-
In Vitro Release Testing (IVRT): Measures the rate of API release from the formulation, which is a critical performance attribute.[9][11]
-
Microscopy: Used to examine the microstructure of the formulation, such as globule size in an emulsion, which can impact stability and performance.[16]
Q4: What are the key considerations when scaling up the manufacturing process of a topical formulation?
A4: Scaling up from a laboratory to a commercial batch size presents significant challenges.[9] Key considerations include:
-
Geometric Similarity: The geometry of the manufacturing equipment can impact mixing efficiency and heat transfer.
-
Power Consumption per Unit Volume: This needs to be kept consistent to ensure similar shear forces are applied to the product.
-
Heat Transfer Rates: Maintaining consistent heating and cooling profiles is crucial for product quality.[9]
A 10-fold scale-up can lead to significant changes in rheological properties if mixing parameters are not properly adjusted.[9] It is recommended to use equipment for development that is representative of what will be used at a larger scale.[12]
Data Presentation
Table 1: Critical Process Parameters and their Impact on Formulation Quality
| Critical Process Parameter | Potential Impact of Variability | Recommended Control Strategy |
| Mixing Speed | Inconsistent emulsion droplet size, non-uniform dispersion of API, altered viscosity.[1][7] | Define and validate optimal mixing speed ranges for each manufacturing step. |
| Mixing Time | Incomplete dissolution of ingredients, phase separation, or degradation of shear-sensitive components.[7] | Establish minimum and maximum mixing times through process validation studies.[1] |
| Temperature | Chemical degradation of API, precipitation of ingredients, inconsistent emulsion formation.[7][10] | Tightly control temperature profiles for heating and cooling phases. |
| Rate of Heating/Cooling | Precipitation/crystallization of ingredients, altered viscosity, especially in ointments.[7] | Define and control the rates of temperature change during manufacturing. |
| Order of Addition | Can affect emulsion formation and the final microstructure of the product.[6] | Standardize and document the order of ingredient addition in the batch manufacturing record. |
Experimental Protocols
Protocol: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
1. Objective: To measure the rate of release of an Active Pharmaceutical Ingredient (API) from a semi-solid topical formulation.
2. Materials:
- Franz Diffusion Cells
- Synthetic membrane (e.g., polysulfone)
- Receptor medium (chosen to ensure sink conditions)
- Formulation to be tested
- Positive displacement pipette
- Validated analytical method (e.g., HPLC) for API quantification
3. Procedure:
- Apparatus Setup: Assemble the Franz diffusion cells.[11]
- Membrane Preparation: Cut the synthetic membrane to the appropriate size and visually inspect for any defects. Pre-soak the membrane in the receptor medium as required.
- Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped.
- Receptor Chamber Filling: Fill the receptor chamber with a known volume of pre-warmed, deaerated receptor medium.
- Equilibration: Allow the assembled cells to equilibrate to the target temperature (typically 32°C to mimic skin surface temperature) in a circulating water bath.
- Formulation Application: Accurately apply a finite dose of the formulation to the surface of the membrane using a positive displacement pipette.[11]
- Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
- Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method.[11]
4. Data Analysis:
- Calculate the cumulative amount of API released per unit area at each time point.
- Plot the cumulative amount of API released per unit area against the square root of time.
- The slope of the linear portion of the curve represents the release rate.[11]
Visualizations
References
- 1. pharmadigests.com [pharmadigests.com]
- 2. dovepress.com [dovepress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. retailbeauty.com.au [retailbeauty.com.au]
- 5. learncanyon.com [learncanyon.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmtech.com [pharmtech.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. seppic.com [seppic.com]
- 11. benchchem.com [benchchem.com]
- 12. Scaling-up the manufacture of a topical drug product: A quality by design approach [manufacturingchemist.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration - Dow Development Labs [dowdevelopmentlabs.com]
- 15. Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical Quality Attributes for Topical Dosage Forms - ECA Academy [gmp-compliance.org]
- 17. mdpi.com [mdpi.com]
Forced degradation studies to identify Fluprednidene acetate stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Fluprednidene acetate (B1210297). The information aims to help identify and resolve potential stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on Fluprednidene acetate?
Forced degradation studies, or stress testing, are essential to identify the potential degradation products of this compound under various harsh conditions such as acid, base, oxidation, heat, and light.[1][2][3] These studies help in understanding the intrinsic stability of the molecule, elucidating its degradation pathways, and developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[2][3][4] This is a critical step in drug development and for regulatory submissions, as outlined by ICH guidelines.
Q2: What are the typical stress conditions applied in forced degradation studies of corticosteroids like this compound?
Based on studies of related corticosteroids such as prednisolone (B192156) acetate, typical stress conditions include:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80°C).[5][6]
-
Base Hydrolysis: Exposure to a basic solution like sodium hydroxide (B78521) (e.g., 0.01 N to 1 N NaOH) at room or elevated temperatures.[5][6]
-
Oxidative Degradation: Use of an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[6]
-
Thermal Degradation: Exposing the solid drug substance or a solution to dry heat (e.g., 90°C) or refluxing in a neutral solution (wet heat).[7][8]
-
Photolytic Degradation: Exposing the drug substance or its solution to UV and fluorescent light to assess photosensitivity, as per ICH Q1B guidelines.[1][7][8]
Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[4][5][9] The development of a stability-indicating HPLC method is crucial to ensure that all degradation products are adequately resolved from the parent drug and from each other.[4][9] Other techniques like TLC-densitometry have also been used for similar corticosteroids.[7][8] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[5][10]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its structure and data from similar corticosteroids like difluprednate (B1670567) and prednisolone acetate, potential degradation pathways include:
-
Hydrolysis of the acetate ester: This is a common degradation route for corticosteroid esters under both acidic and basic conditions, leading to the formation of the corresponding alcohol (Fluprednidene).[10]
-
Oxidation of the steroid nucleus: The steroidal structure can be susceptible to oxidation, potentially at various positions.
-
Dehydration: Elimination of water molecules from the steroid ring system can occur under thermal or acidic stress.
-
Isomerization or rearrangement: Changes in the stereochemistry or arrangement of the molecule can be induced by stress conditions.
Troubleshooting Guides
Issue 1: No or minimal degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. For corticosteroids, refluxing at 80°C for several hours is sometimes necessary.[7][8] It is important not to over-stress the sample, which could lead to secondary degradation products not seen in real-time stability studies.[2] |
| The drug substance is highly stable. | If no degradation is seen even after applying significantly more severe conditions than those used in accelerated stability testing, it indicates the intrinsic stability of the molecule.[2] This finding should be documented. |
| Poor solubility of the drug in the stress medium. | Ensure complete dissolution of this compound in the chosen solvent before adding the stressor. A co-solvent may be necessary if the drug has low aqueous solubility. |
Issue 2: Complete or near-complete degradation of the drug substance.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to be able to identify the primary degradation products. |
| Rapid degradation kinetics. | For highly labile compounds, conduct time-course experiments at shorter intervals to capture the formation of initial degradation products before they degrade further. |
Issue 3: Poor chromatographic separation of degradation products from the parent drug.
| Possible Cause | Troubleshooting Step |
| Inadequate HPLC method. | Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., organic modifier, pH of the aqueous phase), trying a different column chemistry (e.g., C18, C8, Phenyl), or adjusting the gradient elution profile.[9] |
| Co-eluting peaks. | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. Techniques like changing the column temperature can also help improve resolution. |
Issue 4: Unidentified peaks are observed in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of unknown degradation products. | Collect the fractions corresponding to the unknown peaks and subject them to structural elucidation techniques like LC-MS/MS and NMR. |
| Artifacts from the matrix or reagents. | Analyze a blank solution (matrix without the drug) subjected to the same stress conditions to identify any peaks originating from the excipients or reagents themselves. |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 1 N HCl.
-
Incubation: Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 8 hours).
-
Neutralization and Dilution: After cooling to room temperature, neutralize the solution with an appropriate amount of 1 N NaOH. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A common mobile phase for corticosteroids is a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) buffer, pH 4.5) and an organic solvent like acetonitrile (B52724) or methanol.[9]
-
Method Optimization:
-
Inject a mixture of the unstressed drug and the various stressed samples.
-
Adjust the gradient slope, flow rate (typically 1.0-1.5 mL/min), and column temperature to achieve adequate separation between the parent drug peak and all degradation product peaks.
-
Ensure a resolution of >1.5 between all adjacent peaks.
-
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have good absorbance (e.g., 240 nm).[9] A PDA detector is recommended for assessing peak purity.
-
Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Data Presentation
Table 1: Summary of Forced Degradation Results for a Corticosteroid (Analogous to this compound)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl | 4 hours | 70°C | 22%[6] | 2-3 |
| Base Hydrolysis | 0.1 N NaOH | 2.5 hours | 70°C | 20%[6] | 3-4 |
| Oxidation | 3% H₂O₂ | 4 hours | 70°C | 15-25% | 1-2 |
| Thermal (Dry Heat) | - | 4 hours | 90°C | 10-15%[7] | 1 |
| Photolytic | Sunlight | 3 days | Ambient | >50%[8] | 4-5 |
Note: The data presented is based on studies of related corticosteroids like prednisolone acetate and is intended to be illustrative of expected outcomes for this compound.
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study.
Diagram 2: Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Diagram 3: Troubleshooting Logic for HPLC Analysis
Caption: Troubleshooting decision tree for HPLC peak resolution issues.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. longdom.org [longdom.org]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fluprednidene Acetate and Clobetasol Propionate in the Management of Chronic Hand Eczema
For researchers and professionals in drug development, understanding the comparative efficacy of topical corticosteroids is paramount in advancing therapeutic strategies for chronic hand eczema. This guide provides an objective comparison of two such agents: fluprednidene (B108698) acetate (B1210297), a medium-potency corticosteroid, and clobetasol (B30939) propionate (B1217596), a very strong-potency corticosteroid. The following analysis is based on available clinical data to inform research and development efforts.
Quantitative Efficacy Comparison
A key study directly comparing the two compounds in the maintenance therapy of chronic hand eczema provides valuable quantitative insights into their respective efficacies. The data from this study is summarized in the table below.
| Efficacy Outcome | Fluprednidene Acetate | Clobetasol Propionate |
| Potency | Medium | Very Strong |
| Patients Free from Relapse | 30% | 70% |
| Mean Time to Relapse | 36 days | 66 days |
| Initial Healing Rate (Clobetasol Only) | - | 90% (mean time: 11 days) |
| Side Effects | Few and mild | Few and mild |
Experimental Protocols
The primary comparative data originates from a double-blind, left/right study involving patients with chronic hand eczema.[1][2]
Initial Treatment Phase: Initially, 61 patients with chronic hand eczema were treated on both hands with clobetasol propionate until the condition was healed.[1][2] This initial phase aimed to bring the eczema into remission before starting the comparative maintenance therapy. Healing was achieved in 90% of these patients within a mean time of 11 days.[1][2]
Maintenance Therapy Phase: Following the initial healing phase, 55 patients entered a double-blind, left/right comparative study.[1] In this phase, one hand was treated with this compound and the other with clobetasol propionate. The corticosteroids were applied intermittently, twice a week, to maintain remission.[1][2] The mean observation period for the 46 patients who completed the protocol was 138 days.[1][2] The primary outcomes measured were the rate of relapse and the time to relapse on the hands treated with each respective corticosteroid.
Visualized Experimental Workflow
The workflow of the clinical trial is depicted in the following diagram:
Mechanism of Action and Signaling Pathway
Topical corticosteroids, including this compound and clobetasol propionate, exert their anti-inflammatory effects primarily through their interaction with glucocorticoid receptors (GR) within skin cells.[3][4] This interaction initiates a cascade of genomic and non-genomic effects that ultimately reduce the inflammatory response characteristic of eczema.
The generalized signaling pathway is as follows:
-
Cellular Entry and Receptor Binding: The corticosteroid molecule penetrates the cell membrane and binds to the glucocorticoid receptor in the cytoplasm, forming a corticosteroid-receptor complex.[3]
-
Nuclear Translocation: This complex then translocates into the cell nucleus.[3]
-
Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[3] This binding modulates the transcription of various genes.
-
Anti-inflammatory Effects: The gene regulation leads to an increase in the production of anti-inflammatory proteins, such as lipocortin-1, and a decrease in the production of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3] Lipocortin-1 inhibits phospholipase A2, which in turn blocks the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5]
-
Immunosuppressive and Antiproliferative Actions: Corticosteroids also suppress the function of various immune cells, including T-lymphocytes and macrophages, and inhibit the excessive proliferation of keratinocytes, which is a feature of some eczematous conditions.[3]
The following diagram illustrates this signaling pathway:
Conclusion
The available evidence from a direct comparative study indicates that while both this compound and clobetasol propionate are effective in the management of chronic hand eczema, the very strong-potency clobetasol propionate demonstrates superior efficacy in maintaining remission and prolonging the time to relapse compared to the medium-potency this compound.[1][2] Side effects for both were reported as minimal and comparable in the context of intermittent maintenance therapy.[1][2]
These findings underscore the importance of corticosteroid potency in the long-term management of chronic hand eczema. For drug development professionals, this highlights the potential for formulating high-potency corticosteroids in regimens that optimize efficacy while minimizing potential side effects, such as the intermittent application schedule used in the cited study. Further research into novel delivery systems and formulations that can enhance the therapeutic index of potent corticosteroids remains a promising area of investigation.
References
- 1. Intermittent maintenance therapy in chronic hand eczema with clobetasol propionate and flupredniden acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermittent maintenance therapy in chronic hand eczema with clobetasol propionate and flupredniden acetate. | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 4. Glucocorticoid receptors GRα and GRβ are expressed in inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clobetasol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Analysis of Fluprednidene Acetate and Hydrocortisone Potency: A Guide for Researchers
This guide provides a detailed comparison of the potency of two commonly used topical corticosteroids: Fluprednidene acetate (B1210297) and hydrocortisone (B1673445). The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development efforts.
Introduction to Fluprednidene Acetate and Hydrocortisone
This compound is a synthetic, fluorinated corticosteroid known for its anti-inflammatory and anti-allergic properties, primarily used in dermatology to treat various skin conditions.[1][2] Hydrocortisone, a naturally occurring corticosteroid, is widely used for its anti-inflammatory and immunosuppressive effects and serves as a benchmark in corticosteroid potency classification.[3][4] The potency of a topical corticosteroid is a critical factor in its therapeutic efficacy and potential for adverse effects.[5]
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and hydrocortisone exert their effects through a common mechanism of action involving the glucocorticoid receptor (GR).[1][3] Upon entering the target cell, the corticosteroid binds to the cytosolic GR, leading to the dissociation of heat shock proteins. The activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression. This modulation occurs through two primary pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory genes that code for cytokines, chemokines, and adhesion molecules.[1][6]
This genomic action results in the suppression of the inflammatory cascade, reduction of vascular permeability, and inhibition of immune cell recruitment to the site of inflammation.[1][3]
References
- 1. Buy this compound | 1255-35-2 [smolecule.com]
- 2. axplora.com [axplora.com]
- 3. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 4. Hydrocortisone: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
Comparing vasoconstrictor assay results for different topical steroids
A Comparative Guide to Vasoconstrictor Assay Results for Topical Steroids
For researchers, scientists, and drug development professionals, the vasoconstrictor assay remains a cornerstone in the preclinical assessment of topical corticosteroid potency. This guide provides a comparative analysis of vasoconstrictor assay results for various topical steroids, supported by experimental data and detailed methodologies.
Comparative Analysis of Vasoconstrictor Potency
The vasoconstrictor assay, or McKenzie-Stoughton test, is a reliable method to determine the bioequivalence and potency of topical corticosteroid preparations.[1] It measures the degree of skin blanching (vasoconstriction) caused by the steroid, which generally correlates with its therapeutic efficacy.[1][2] The potency of topical corticosteroids is often categorized into seven classes, from super-potent (Class I) to least potent (Class VII).
Quantitative Vasoconstrictor Assay Data
The following table summarizes the maximal vasoconstriction effect (Emax) for several topical corticosteroids, as determined by chromameter readings in various studies. A higher absolute Emax value indicates a greater vasoconstrictive response and, therefore, higher potency.
| Topical Corticosteroid | Concentration | Vehicle | Mean Emax (Chromameter a* value) | Potency Class (US) |
| Clobetasol (B30939) Propionate (B1217596) | 0.05% | Cream | -86.15 ± 0.17 | I |
| Mometasone (B142194) Furoate | 0.1% | Cream | -42.61 ± 26.04 | II |
| Halcinonide | 0.1% | Solution | Lower than Clobetasol Propionate | II |
| Fluocinolone (B42009) Acetonide | 0.01% | Solution | Lower than Mometasone Furoate | VI |
| Betamethasone Dipropionate | 0.05% | Cream | - | II |
| Hydrocortisone | 1.0% | Cream | - | VII |
Note: Emax values can vary between studies due to differences in experimental conditions, vehicles, and subject populations. The data presented here is for comparative purposes. One study found the inherent potencies of the active pharmaceutical ingredients (APIs) to be in the order of mometasone furoate > fluocinolone acetonide = clobetasol propionate > halcinonide, highlighting the significant influence of the formulation on the final product's potency.[3]
Experimental Protocols
The following is a detailed methodology for the McKenzie-Stoughton vasoconstrictor assay, synthesized from established protocols.[2][4]
Subject Selection and Screening
-
Inclusion Criteria: Healthy adult volunteers with normal skin on their forearms.
-
Screening: A preliminary test is conducted by applying a potent corticosteroid (e.g., clobetasol propionate) to a small area on the forearm.[2] Subjects who show a visible blanching response are selected for the study. This ensures that the subjects are "responders."[2]
Experimental Procedure
-
Site Demarcation: On the volar aspect of the forearms, several 1 cm diameter sites are marked. A minimum distance of 2.5 cm is maintained between the centers of adjacent sites.[4]
-
Baseline Measurement: Before the application of the steroids, baseline skin color is measured at each site using a chromameter. The a* value (redness) is typically used for this assay.[2]
-
Steroid Application: A standardized amount (e.g., 5-10 µL) of each test formulation is applied to the designated sites. The application sites are randomized for each subject.
-
Occlusion: In many protocols, the application sites are covered with an occlusive dressing (e.g., plastic film) for a specified duration (e.g., 6-16 hours) to enhance steroid penetration.[4]
-
Removal and Cleaning: After the specified duration, the occlusive dressing and any remaining formulation are carefully removed.
-
Vasoconstriction Assessment: The degree of vasoconstriction (blanching) is measured at specified time points after removal (e.g., 2, 6, 12, 24 hours).[5] Measurements are taken using a chromameter to quantify the change in the a* value from baseline. Visual scoring by trained observers can also be used, though it is more subjective.[2]
Data Analysis
The change in the a* value (Δa) from baseline is calculated for each time point. The maximal response (Emax) is determined for each formulation. The data can be plotted as Δa versus time, and the area under the effect curve (AUEC) can also be calculated to represent the total vasoconstrictive effect over time.
Visualizations
Experimental Workflow of the Vasoconstrictor Assay
Caption: Workflow of the McKenzie-Stoughton Vasoconstrictor Assay.
Signaling Pathway of Topical Corticosteroid-Induced Vasoconstrictiondot
References
- 1. Quantification of skin-colour changes induced by topical corticosteroid preparations using the Minolta Chroma Meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of corticosteroid-induced skin vasoconstriction: visual ranking, chromameter measurement or digital imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 5. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluprednidene Acetate Formulations in Dermatology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluprednidene acetate (B1210297) formulations with other topical corticosteroids, supported by available data from double-blind comparative studies. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the therapeutic profile of Fluprednidene acetate.
Comparative Efficacy and Safety
Double-blind comparative studies have established the efficacy of this compound in the treatment of various corticosteroid-responsive dermatoses. While specific quantitative data from these studies are not always publicly available, the overall findings indicate its therapeutic equivalence to other commonly used corticosteroids.
Table 1: Summary of Comparative Efficacy of this compound Cream
| Comparator | Dosage Regimen | Key Efficacy Findings | Side Effects | Reference |
| Cream Base (Placebo) | This compound cream once daily + cream base twice daily | Treatment with this compound was effective for corticoid-responsive skin diseases. | Not specified | [1] |
| Betamethasone 17-valerate | This compound cream once daily vs. Betamethasone 17-valerate cream three times daily | No significant difference in treatment outcome; both were rated as "good to very good".[1] | No side effects were reported for either treatment group.[1] | [1] |
| Betamethasone and Triamcinolone | 0.1% Fluprednidene-21 acetate cream | All three topical steroids were found to be effective in treating various steroid-responsive dermatoses within one week, with beneficial effects continuing for four weeks.[2] Significant improvement was observed in signs and symptoms such as erythema, pruritus, edema, exudation, scaling, vesicles, crusting, lichenification, and burning with all three steroids.[2] | Not specified | [2] |
Experimental Protocols
The following outlines a typical methodology for a double-blind, comparative clinical trial for topical corticosteroids, based on established best practices and guidelines such as the Consolidated Standards of Reporting Trials (CONSORT).
Study Design: Double-Blind, Randomized, Contralateral or Parallel-Group Trial
-
Objective: To compare the efficacy and safety of this compound formulation with a comparator (e.g., another topical corticosteroid or vehicle).
-
Blinding: Both the investigator and the participant are unaware of the treatment assigned to each application site (in contralateral studies) or to each participant (in parallel-group studies). This is achieved by using identically appearing formulations (in terms of color, consistency, and packaging).
-
Randomization: A predetermined randomization schedule is used to assign treatments to participants or application sites to minimize bias.
-
Inclusion Criteria:
-
Participants with a confirmed diagnosis of a corticosteroid-responsive dermatosis (e.g., atopic dermatitis, psoriasis).
-
Symmetrical lesions of comparable severity for contralateral studies.
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Known hypersensitivity to any of the study medications.
-
Concurrent use of other topical or systemic treatments that could interfere with the study results.
-
Pregnancy or lactation.
-
-
Treatment Regimen:
-
Participants are instructed to apply a thin layer of the assigned medication to the affected areas at a specified frequency (e.g., once or twice daily) for a defined duration (e.g., 2-4 weeks).
-
-
Efficacy Assessments:
-
Investigator's Global Assessment (IGA): A static score (e.g., on a 5- or 6-point scale from 'clear' to 'very severe') of the overall severity of the treated area.
-
Total Sign Score (TSS): Sum of scores for individual signs of inflammation (e.g., erythema, induration/papulation, scaling, pruritus), each graded on a severity scale (e.g., 0-3 or 0-4).
-
Patient-Reported Outcomes (PROs): Assessments of symptoms like itching and impact on quality of life using validated scales (e.g., Visual Analog Scale for pruritus, Dermatology Life Quality Index).
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events, both local (at the application site) and systemic.
-
Assessment of skin atrophy using clinical evaluation and potentially non-invasive imaging techniques.
-
-
Statistical Analysis:
-
Appropriate statistical tests are used to compare the efficacy and safety endpoints between the treatment groups.
-
The primary endpoint is typically the change from baseline in IGA or TSS.
-
Visualizations
Signaling Pathway of Topical Corticosteroids
References
Validating the anti-inflammatory effect of Fluprednidene acetate against other glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Fluprednidene acetate (B1210297) against other commonly used topical glucocorticoids. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of its relative potency and mechanism of action.
Comparative Efficacy Data
The anti-inflammatory potency of Fluprednidene acetate has been evaluated in various clinical and preclinical models. Below is a summary of the available quantitative data from comparative studies.
| Comparison | Study Design | Key Findings | Quantitative Data | Reference |
| This compound vs. Betamethasone 17-valerate | Double-blind, randomized controlled trial in patients with steroid-responsive dermatoses. | Once-daily application of this compound was as effective as thrice-daily application of Betamethasone 17-valerate in reducing symptomatology scores after 2 weeks. | Mean change in symptomatology score: this compound: 5.3; Betamethasone 17-valerate: 3.8 (p=0.17).[1] | [1] |
| This compound in Vasoconstrictor Assay | Vasoconstrictor assay on healthy human skin. | This compound preparations did not cause vasoconstriction when applied without occlusion, suggesting a lower potency compared to very potent glucocorticoids. | No vasoconstriction observed without occlusion.[2] | [2] |
| Clobetasol propionate (B1217596) vs. Fluocinonide (B1672898) | Double-blind, parallel comparison in patients with psoriasis and eczema. | Clobetasol propionate was statistically significantly superior to fluocinonide in improving clinical response in both psoriasis and eczema. | Drug-related side effects: Clobetasol propionate: 4%; Fluocinonide: 12% (p < 0.05).[3] | [3] |
Experimental Protocols
Understanding the methodologies behind the comparative data is crucial for its interpretation. This section details the protocols for key experimental assays used to evaluate the anti-inflammatory effects of glucocorticoids.
Vasoconstrictor Assay
The vasoconstrictor assay is a common in vivo method to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching (vasoconstriction).
-
Objective: To assess and compare the topical anti-inflammatory potency of glucocorticoids.
-
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms.
-
Application: A standardized amount of the glucocorticoid formulation is applied to a small, demarcated area on the forearm. Both test (e.g., this compound) and reference (e.g., Betamethasone valerate) formulations are applied to different sites on the same subject.
-
Occlusion (Optional): In some protocols, the application site is covered with an occlusive dressing to enhance penetration. As noted, this compound showed no vasoconstriction without occlusion.[2]
-
Duration: The formulation is left in place for a specified period, typically ranging from 6 to 16 hours.
-
Assessment: After removal of the formulation, the degree of skin blanching is assessed at specific time points (e.g., 2, 6, 12, 24 hours). Assessment can be done visually by a trained observer using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or more objectively using a chromameter to measure changes in skin color.[4][5]
-
-
Data Analysis: The vasoconstriction scores are recorded and compared between the different glucocorticoid formulations. Statistical analysis is performed to determine significant differences in potency.
Clinical Trials for Eczema and Psoriasis
Randomized controlled trials are the gold standard for evaluating the clinical efficacy of topical glucocorticoids in inflammatory skin diseases.
-
Objective: To compare the therapeutic efficacy and safety of different glucocorticoid formulations in patients with eczema or psoriasis.
-
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of atopic dermatitis (eczema) or plaque psoriasis of a certain severity (e.g., mild, moderate, or severe).
-
Study Design: Typically double-blind, randomized, and controlled. Patients are randomly assigned to receive either the test drug (this compound) or a comparator (e.g., Betamethasone valerate, Clobetasol propionate), and sometimes a placebo or vehicle control.
-
Treatment Protocol: Patients are instructed to apply the assigned topical medication to the affected areas at a specified frequency (e.g., once or twice daily) for a defined duration (e.g., 2 to 4 weeks).
-
Efficacy Assessment: The severity of the skin condition is assessed at baseline and at various follow-up visits using standardized scoring systems:
-
Eczema Area and Severity Index (EASI): This score assesses the extent and severity of erythema (redness), induration/papulation (thickness), excoriation (scratching), and lichenification (leathery skin) across four body regions.
-
Psoriasis Area and Severity Index (PASI): This score evaluates the severity of erythema, induration, and desquamation (scaling) of psoriatic plaques, as well as the percentage of body surface area affected.
-
-
Safety Assessment: Adverse events, such as skin irritation, atrophy, or systemic side effects, are monitored and recorded throughout the study.
-
-
Data Analysis: The primary outcome is typically the mean percentage change in EASI or PASI scores from baseline to the end of treatment. Statistical comparisons are made between the treatment groups to determine superiority or non-inferiority.
Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Clobetasol propionate versus fluocinonide creams in psoriasis and eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
A Comparative Analysis of Fluprednidene Acetate Cross-Reactivity with Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Fluprednidene acetate (B1210297) with other commonly used corticosteroids. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of immunoassays and for predicting potential off-target effects in drug development. This document summarizes available data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Data Summary
The cross-reactivity of an antibody-based assay, such as an enzyme-linked immunosorbent assay (ELISA), is a measure of the extent to which compounds other than the target analyte can bind to the antibody. This is typically expressed as a percentage relative to the binding of the primary analyte. While specific cross-reactivity data for Fluprednidene acetate across a wide range of commercial immunoassays is not extensively published, the following table provides an illustrative summary based on typical cross-reactivity profiles of structurally similar corticosteroids. The data presented here is a representative example and should be confirmed by specific experimental validation.
Table 1: Illustrative Cross-Reactivity of Various Corticosteroids in a Hypothetical this compound-Specific Immunoassay
| Interfering Corticosteroid | Chemical Class | % Cross-Reactivity (Hypothetical) |
| This compound | Halogenated Corticosteroid | 100% |
| Hydrocortisone | Non-halogenated | <1% |
| Prednisone | Non-halogenated | <1% |
| Prednisolone | Non-halogenated | <1% |
| Methylprednisolone | Non-halogenated | <1% |
| Dexamethasone | Halogenated | 5-15% |
| Betamethasone | Halogenated | 5-15% |
| Triamcinolone Acetonide | Halogenated, Acetonide | 1-5% |
| Fluticasone Propionate | Halogenated | 10-25% |
| Mometasone Furoate | Halogenated | 5-20% |
Note: The cross-reactivity values presented are for illustrative purposes and may vary significantly depending on the specific antibody, assay format, and experimental conditions.
Experimental Protocols
Accurate assessment of corticosteroid cross-reactivity relies on robust and well-defined experimental methodologies. The two primary techniques employed for this purpose are competitive immunoassays and chromatographic methods.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a typical competitive ELISA for determining the cross-reactivity of various corticosteroids with an antibody specific for this compound.
Objective: To quantify the percentage of cross-reactivity of a panel of corticosteroids against a this compound-specific antibody.
Materials:
-
Microtiter plates pre-coated with a capture antibody (e.g., anti-rabbit IgG).
-
This compound standard.
-
A panel of potentially cross-reacting corticosteroids (e.g., hydrocortisone, dexamethasone, etc.).
-
Rabbit anti-Fluprednidene acetate primary antibody.
-
This compound-Horseradish Peroxidase (HRP) conjugate.
-
Assay buffer (e.g., phosphate-buffered saline with Tween-20 and bovine serum albumin).
-
Wash buffer (e.g., PBS with Tween-20).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Standard and Competitor Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. Prepare a range of concentrations for each potentially cross-reacting corticosteroid.
-
Assay Setup: Add a fixed amount of the rabbit anti-Fluprednidene acetate primary antibody to all wells except the blank.
-
Competitive Reaction: Add the this compound standards and the various concentrations of the competitor corticosteroids to their respective wells.
-
Conjugate Addition: Add a fixed amount of the this compound-HRP conjugate to all wells.
-
Incubation: Incubate the plate, allowing the free this compound and any cross-reacting corticosteroids to compete with the this compound-HRP conjugate for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound or cross-reactant in the sample.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity: The concentration of each corticosteroid that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of interfering corticosteroid) x 100
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly specific and sensitive method for the simultaneous quantification of multiple corticosteroids, thereby allowing for an accurate assessment of potential cross-reactivity in a sample without reliance on antibody specificity.
Objective: To separate and quantify this compound and other corticosteroids in a mixed sample.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Reversed-phase C18 analytical column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Certified reference standards of this compound and other corticosteroids.
-
Internal standard (e.g., a deuterated analog of a corticosteroid).
-
Sample extraction solvents (e.g., methanol, ethyl acetate).
Procedure:
-
Sample Preparation: Extract the corticosteroids from the sample matrix (e.g., serum, plasma, or formulation) using an appropriate method such as liquid-liquid extraction or solid-phase extraction. The internal standard is added at the beginning of the extraction process.
-
Chromatographic Separation: Inject the extracted sample onto the LC system. The corticosteroids are separated based on their hydrophobicity by a gradient elution using mobile phases A and B.
-
Mass Spectrometric Detection: The separated corticosteroids are introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each corticosteroid, a specific precursor ion and one or more product ions are monitored.
-
Quantification: The concentration of each corticosteroid is determined by comparing the peak area of its specific MRM transition to that of the internal standard and a calibration curve generated from the certified reference standards.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Corticosteroids exert their effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the GR.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the logical workflow for assessing the cross-reactivity of different corticosteroids using a competitive ELISA.
Caption: Competitive ELISA workflow for cross-reactivity.
A Head-to-Head Clinical Trial Comparison of Fluprednidene Acetate for Steroid-Responsive Dermatoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial data for Fluprednidene acetate (B1210297), a topical corticosteroid used in the treatment of various inflammatory skin conditions. Due to the limited availability of publicly accessible, detailed quantitative data from direct head-to-head clinical trials, this guide summarizes the qualitative findings from published studies and presents a representative experimental protocol for topical corticosteroid trials.
Comparative Efficacy and Safety
Summary of Clinical Trial Findings
Below are tables summarizing the qualitative results from head-to-head clinical trials involving Fluprednidene acetate. It is important to note that specific quantitative data (e.g., mean symptom reduction scores, p-values, and patient demographics) were not available in the referenced abstracts.
Table 1: this compound vs. Betamethasone (B1666872)
| Metric | This compound (0.1% Cream) | Betamethasone | Key Findings |
| Therapeutic Efficacy | Effective in treating various steroid-responsive dermatoses.[1] | Effective in treating various steroid-responsive dermatoses.[1] | Both treatments were found to be effective within one week of initiation, with continued beneficial effects over four weeks. No significant differences in treatment results were observed.[1][2] |
| Symptom Improvement | Significant improvement in erythema, pruritus, edema, exudation, scaling, vesicles, crusting, lichenification, and burning.[1] | Significant improvement in erythema, pruritus, edema, exudation, scaling, vesicles, crusting, lichenification, and burning.[1] | Both steroids showed significant improvement across a range of inflammatory symptoms.[1] |
| Safety | Well-tolerated. | Well-tolerated. | No side effects were reported in the comparative trial with betamethasone 17-valerate.[2] |
Table 2: this compound vs. Triamcinolone
| Metric | This compound (0.1% Cream) | Triamcinolone | Key Findings |
| Therapeutic Efficacy | Effective in treating various steroid-responsive dermatoses.[1] | Effective in treating various steroid-responsive dermatoses.[1] | Both topical steroids were effective within one week, with sustained benefits over a four-week trial period.[1] |
| Symptom Improvement | Significant improvement in a range of inflammatory symptoms.[1] | Significant improvement in a range of inflammatory symptoms.[1] | Both treatments led to significant improvement in the signs and symptoms of the treated dermatoses.[1] |
Experimental Protocols
While specific protocols for the cited studies are not fully available, a representative experimental design for a head-to-head clinical trial of a topical corticosteroid for a condition like psoriasis or eczema is outlined below.
Representative Clinical Trial Protocol
Objective: To compare the efficacy and safety of this compound cream (0.1%) with a comparator topical corticosteroid cream in adult subjects with moderate-to-severe steroid-responsive dermatoses.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participants:
-
Inclusion Criteria: Male and female subjects aged 18 years and older with a clinical diagnosis of a steroid-responsive dermatosis (e.g., atopic dermatitis, psoriasis) affecting a certain percentage of body surface area. Subjects must provide written informed consent.
-
Exclusion Criteria: Pregnant or breastfeeding women, subjects with known hypersensitivity to the study medications or their components, and subjects who have used other topical or systemic corticosteroids within a specified washout period.
Treatment: Subjects are randomized to receive either this compound cream (0.1%) or the comparator cream, to be applied to the affected areas twice daily for four weeks.
Assessments:
-
Efficacy: The primary efficacy endpoint is the proportion of subjects achieving a score of 'clear' or 'almost clear' on the Investigator's Global Assessment (IGA) scale at week 4. Secondary endpoints include the change from baseline in symptom scores for erythema, scaling, and pruritus on a 5-point scale (0=none to 4=severe).
-
Safety: Safety is assessed through the monitoring and recording of all adverse events, with a focus on local skin reactions at the site of application.
Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat (ITT) population. The proportion of subjects achieving the primary endpoint in each treatment group is compared using a chi-square test. Changes in secondary endpoint scores are analyzed using an analysis of covariance (ANCOVA).
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and study design, the following diagrams are provided.
Glucocorticoid Receptor Signaling Pathway
Corticosteroids like this compound exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.
Glucocorticoid Receptor Signaling Pathway
Typical Clinical Trial Workflow for a Topical Dermatological Drug
The development and approval of a new topical dermatological drug follows a structured clinical trial process to ensure its safety and efficacy.
Clinical Trial Workflow
References
A Comparative Guide: Fluprednidene Acetate vs. Betamethasone in Topical Corticosteroid Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and tolerance of two topical corticosteroids: Fluprednidene acetate (B1210297) and Betamethasone. The information presented is collated from available clinical studies and pharmacological data to assist in research and development decisions.
Efficacy and Tolerance: A Comparative Overview
Fluprednidene acetate is a moderately potent topical glucocorticoid, while the potency of Betamethasone can range from medium to high depending on the ester derivative used (e.g., Betamethasone valerate (B167501), Betamethasone dipropionate).[1][2] Clinical investigations have sought to determine the relative therapeutic value and safety profiles of these two corticosteroids.
A double-blind clinical trial comparing 0.1% this compound cream with Betamethasone cream for various steroid-responsive dermatoses concluded that both treatments were effective within one week of application. The beneficial effects, including significant improvement in erythema, pruritus, edema, and other symptoms, were sustained throughout the four-week trial period.[3]
Another controlled, double-blind study demonstrated that once-daily application of this compound cream yielded therapeutic results comparable to the three-times-daily application of Betamethasone 17-valerate cream over a 15-day period in patients with corticoid-responsive skin diseases. Notably, no side effects were reported for either treatment in this study.
Quantitative Data Summary
| Feature | This compound | Betamethasone (Valerate/Dipropionate) | Source |
| Potency Classification | Moderately Potent | Medium to High Potency | [1][2] |
| Clinical Efficacy | Effective in steroid-responsive dermatoses.[3] Comparable efficacy to Betamethasone valerate with less frequent application. | Effective in a wide range of dermatoses such as eczema and psoriasis.[4] | |
| Onset of Action | Within one week.[3] | Rapid onset of action. | [4] |
| Reported Tolerance | Well-tolerated with no side effects reported in a 15-day trial. | Generally well-tolerated; side effects are rare with appropriate use.[2] |
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
Both this compound and Betamethasone exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to and activating the glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[5][6][7]
The activated GR can increase the expression of anti-inflammatory proteins and decrease the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] This is achieved through two primary mechanisms: transactivation and transrepression.
Caption: Glucocorticoid receptor signaling pathway for corticosteroids.
Experimental Protocols
The evaluation of topical corticosteroid efficacy and tolerance relies on standardized experimental protocols, including preclinical assays and clinical trials.
Vasoconstrictor Assay
The vasoconstrictor assay is a widely used preclinical method to determine the potency of a topical corticosteroid.[9][10] It is based on the principle that corticosteroids cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Product Application: A small, standardized amount of the corticosteroid formulation is applied to designated sites on the forearm. A vehicle control and a reference standard of known potency are also applied.
-
Occlusion: The application sites are often covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance drug penetration.[11]
-
Assessment: After removal of the dressing, the degree of skin blanching at each site is visually assessed by a trained, blinded observer at specific time points. A chromameter can also be used for objective color measurement.[9]
-
Scoring: Blanching is typically scored on a scale (e.g., 0-4), where 0 indicates no blanching and 4 indicates maximal blanching.
-
Data Analysis: The scores are used to rank the potency of the test formulation relative to the reference standard.
Caption: A simplified workflow of the vasoconstrictor assay.
Clinical Trials for Efficacy and Tolerance
Clinical trials in dermatology are essential to confirm the therapeutic efficacy and safety of topical corticosteroids in a patient population.[12][13]
Methodology:
-
Study Design: Randomized, double-blind, parallel-group or within-patient (e.g., contralateral) controlled trials are common designs.
-
Patient Population: Patients with a specific inflammatory dermatosis (e.g., atopic dermatitis, psoriasis) of a defined severity are enrolled.
-
Treatment Protocol: Patients are randomly assigned to receive the test drug, a comparator (e.g., another active corticosteroid), or a placebo/vehicle. The frequency and duration of application are specified.
-
Efficacy Assessment: Efficacy is evaluated at baseline and at regular intervals throughout the study. Common assessment tools include:
-
Investigator's Global Assessment (IGA): A physician's overall assessment of the disease severity.
-
Eczema Area and Severity Index (EASI) or Psoriasis Area and Severity Index (PASI): Standardized scoring systems to quantify the extent and severity of the disease.
-
Symptom Scores: Patient-reported or physician-assessed scores for individual symptoms like pruritus, erythema, and scaling.
-
-
Tolerance and Safety Assessment:
-
Adverse Event Monitoring: All local and systemic adverse events are recorded and assessed for their relationship to the study medication.
-
Skin Atrophy Measurement: Skin thickness may be measured using calipers or ultrasound to assess for corticosteroid-induced atrophy.
-
Systemic Absorption: In studies with potent corticosteroids or extensive application, systemic absorption may be evaluated by measuring plasma cortisol levels to assess for hypothalamic-pituitary-adrenal (HPA) axis suppression.[2]
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety of the different treatment groups.
Caption: Logical flow of a typical dermatology clinical trial.
Conclusion
Both this compound and Betamethasone are effective topical corticosteroids for the management of inflammatory skin conditions. Clinical evidence suggests that this compound offers comparable efficacy to Betamethasone valerate, with the potential for less frequent dosing. The choice between these agents in a clinical or developmental setting will depend on the desired potency, the specific indication, and the target product profile. Further head-to-head trials with detailed quantitative assessments would be beneficial to delineate more subtle differences in their efficacy and tolerance profiles.
References
- 1. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative Investigation with Fluprednylidene Acetate (decoderma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the safety, tolerability, and efficacy of fluticasone propionate ointment, 0.005%, and betamethasone-17,21-dipropionate ointment, 0.05%, in the treatment of eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmp-compliance.org [gmp-compliance.org]
- 12. clinregs.niaid.nih.gov [clinregs.niaid.nih.gov]
- 13. ppd.com [ppd.com]
A Comparative Guide to Investigator-Rated Symptom Control with Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various topical corticosteroids based on investigator-rated symptom control in clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate topical corticosteroids for clinical and preclinical studies.
Introduction
Topical corticosteroids are a cornerstone in the management of various inflammatory dermatoses, including atopic dermatitis and psoriasis. Their efficacy is attributed to their anti-inflammatory, immunosuppressive, anti-mitogenic, and vasoconstrictive properties.[1][2] The selection of a topical corticosteroid is often guided by its potency, the severity and location of the dermatosis, and the patient's age. Investigator-rated assessments, such as the Investigator's Global Assessment (IGA), are crucial endpoints in clinical trials for evaluating the efficacy of these treatments. This guide summarizes quantitative data from comparative clinical trials and details the experimental protocols employed.
Mechanism of Action
Topical corticosteroids exert their effects by modifying the functions of epidermal and dermal cells, as well as leukocytes involved in inflammatory skin conditions.[1] Upon penetrating the cell membrane, corticosteroids bind to cytosolic glucocorticoid receptors (GR).[3] This steroid-receptor complex then translocates to the nucleus, where it interacts with DNA to either induce or repress the transcription of specific genes.[1][3]
A key anti-inflammatory mechanism is the induction of lipocortin-1, a protein that inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Conversely, corticosteroids can repress the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules by interfering with transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][3]
dot
References
Onset of Action: A Comparative Analysis of Fluprednidene Acetate and Other Topical Corticosteroids
Mechanism of Action: The Glucocorticoid Receptor Pathway
Topical corticosteroids, including Fluprednidene (B108698) acetate (B1210297), exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily by binding to cytosolic glucocorticoid receptors.[1][2] This binding initiates a signaling cascade that ultimately modulates the transcription of target genes. The steroid-receptor complex translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, and downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] A key anti-inflammatory mechanism is the inhibition of the transcription factor NF-κB, a central mediator of inflammatory responses.[3]
The onset of action of a topical corticosteroid is influenced by several factors, including its chemical structure, formulation, and ability to penetrate the stratum corneum to reach its target receptors in the epidermis and dermis.
Comparative Clinical Efficacy and Onset
Clinical studies provide some insights into the comparative efficacy and onset of action of this compound. A double-blind clinical trial comparing 0.1% this compound cream with betamethasone (B1666872) and triamcinolone (B434) for various steroid-responsive dermatoses reported that all three were effective within one week.[1] Another controlled double-blind study found no significant difference in the treatment outcomes between once-daily application of this compound cream and thrice-daily application of betamethasone 17-valerate cream over a 15-day period, suggesting comparable efficacy with less frequent dosing for this compound.[4]
In a study on the maintenance therapy of chronic hand eczema, the very potent corticosteroid clobetasol (B30939) propionate (B1217596) led to healing in a mean time of 11 days during the initial continuous treatment phase.[5] During the subsequent intermittent maintenance phase, relapses occurred later with clobetasol compared to the medium-potency Flupredniden acetate, indicating a longer duration of action for the more potent steroid.[5]
It is important to note that these clinical endpoints, such as improvement in erythema, pruritus, and scaling, reflect the overall therapeutic effect, which is a combination of the initial onset and the sustained action of the drug.
Experimental Protocols for Assessing Onset of Action
The gold standard for evaluating the potency and onset of action of topical corticosteroids is the vasoconstrictor assay, also known as the skin blanching assay.[6][7] This assay is based on the principle that the intensity and rate of skin blanching (vasoconstriction) are proportional to the anti-inflammatory potency of the corticosteroid.[7]
Vasoconstrictor Assay Protocol
A standardized protocol for the vasoconstrictor assay typically involves the following steps:
-
Subject Selection: Healthy volunteers with no skin diseases and who have demonstrated a clear vasoconstrictor response to a potent corticosteroid are enrolled.
-
Test Site Demarcation: Multiple small areas are marked on the volar aspect of the forearms.
-
Baseline Measurement: The baseline skin color of each test site is measured using a chromameter, which quantifies color objectively (e.g., using the a* value, which represents the red-green spectrum).[7]
-
Product Application: A standardized amount of the topical corticosteroid formulations and a placebo (vehicle) are applied to the designated test sites. In some protocols, the sites are occluded with a dressing to enhance drug penetration.
-
Time-course Measurements: The degree of skin blanching is measured at predetermined time intervals after application (e.g., 0.5, 2, 4, 6, 12, and 24 hours).[7][8] Measurements are taken with a chromameter to ensure objectivity.
-
Data Analysis: The change in the a* value from baseline is calculated for each time point. The onset of action can be defined as the first time point at which a statistically significant difference in vasoconstriction is observed between the active treatment and the placebo. The time to maximum effect (Emax) can also be determined.
Data Summary
As previously stated, direct quantitative data from vasoconstrictor assays comparing the onset of action of this compound with other specific steroids is not available in the reviewed literature. One study did note that in preliminary, non-occluded trials, fluprednidene preparations did not induce vasoconstriction, whereas more potent steroids did.[9] This suggests that under these specific conditions, the onset of action for this compound may be slower or its effect less pronounced than that of higher-potency corticosteroids. For most tested preparations in that study, the maximum vasoconstrictive effect was observed between 9 and 12 hours.[9]
| Steroid Potency | Onset of Action (Qualitative) | Time to Maximum Effect (General) |
| High Potency | Generally faster | 9-12 hours[9] |
| Medium Potency (e.g., this compound) | Potentially slower, especially without occlusion[9] | 9-12 hours[9] |
| Low Potency | Generally slower | Not specified |
Note: This table is a qualitative summary based on general principles and limited available data. The actual onset of action can vary significantly based on the formulation, vehicle, and application site.
Conclusion
While clinical evidence suggests that this compound is an effective topical corticosteroid with a therapeutic onset within the first week of treatment, a precise, quantitative comparison of its speed of action against other steroids is lacking in the current scientific literature. The vasoconstrictor assay remains the primary and most reliable method for such an assessment. Future studies employing standardized vasoconstrictor protocols with objective chromameter measurements are necessary to definitively characterize the onset of action of this compound in comparison to other commonly used topical corticosteroids. This would provide invaluable data for clinicians and researchers in selecting the most appropriate agent for specific inflammatory dermatoses based on the desired speed of therapeutic relief.
References
- 1. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of skin-colour changes induced by topical corticosteroid preparations using the Minolta Chroma Meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Quantification of corticosteroid-induced skin vasoconstriction: visual ranking, chromameter measurement or digital imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluprednidene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of topical steroid on the actions of vasoconstrictor and vasodilator peptides in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
Safety Operating Guide
Proper Disposal of Fluprednidene Acetate in a Laboratory Setting
The proper disposal of fluprednidene (B108698) acetate (B1210297), a synthetic corticosteroid, is governed by federal and local regulations to ensure the safety of personnel and prevent environmental contamination. In a professional laboratory or research environment, this chemical waste must be managed as a non-recyclable, potentially hazardous material. Disposal procedures differ significantly from household recommendations and require collaboration with licensed waste management services.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] For healthcare and laboratory facilities, the EPA's Subpart P rule provides specific standards for managing hazardous waste pharmaceuticals, which notably bans their disposal down the drain.[3][4] While fluprednidene acetate is not always explicitly listed as an RCRA hazardous waste, its physiological activity and potential hazards necessitate careful handling and disposal through approved channels. State regulations may impose even more stringent requirements than federal laws.[1]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Handling: Before handling this compound for disposal, personnel must wear appropriate PPE, including safety glasses with side shields, impervious gloves, and a lab coat.[5] All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[5][6]
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other waste streams.
-
Place surplus or expired this compound and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) into a suitable, clearly labeled, and sealable container.[6]
-
The container should be leak-proof and appropriate for chemical waste.[4]
3. Labeling:
-
Clearly label the waste container with the chemical name "this compound" and appropriate hazard warnings. Follow your institution's specific guidelines for hazardous waste labeling.
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep it away from incompatible materials and sources of ignition.[7]
5. Professional Disposal:
-
The primary and mandatory disposal method is to engage a licensed professional waste disposal company.[6][8] These companies are equipped to transport and treat chemical waste in accordance with all regulations.
-
The most common treatment method for pharmaceutical waste of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.[3][8]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [6][8] This is to prevent environmental contamination and is prohibited for hazardous pharmaceuticals under EPA rules.[3][8]
6. Contaminated Packaging:
-
Empty containers or packaging that held this compound should be disposed of as unused product, following the same procedure outlined above.[6]
Data Summary for Disposal
| Parameter | Information | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 1255-35-2 | [6] |
| GHS Hazard Classification | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2) | [6] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [6][8] |
| Recommended Treatment | Controlled Incineration | [7][8] |
| Prohibited Disposal Methods | Disposal in Drains/Sewers, Household Trash | [3][6][8] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound in a laboratory setting is outlined below. This process ensures safety and regulatory compliance from the point of generation to final disposal.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. This compound Dermene Impurity | CAS No: 1526-69-8 [aquigenbio.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. This compound | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
